5-Fluoro-6-methylnicotinonitrile
Description
BenchChem offers high-quality 5-Fluoro-6-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-6-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBPDCQZLNLPKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Part 1: Executive Summary & Strategic Analysis
Technical Synthesis Guide: 5-Fluoro-6-methylnicotinonitrile
CAS Registry Number: 1211542-04-9 IUPAC Name: 5-Fluoro-6-methylpyridine-3-carbonitrile Synonyms: 3-Cyano-5-fluoro-6-methylpyridine; 5-Fluoro-6-picolinonitrile
5-Fluoro-6-methylnicotinonitrile is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., mTOR, PI3K) and ubiquitin-specific protease (USP) modulators. Its structural value lies in the fluorine atom , which modulates metabolic stability and lipophilicity, and the nitrile group , which serves as a versatile handle for transformation into amides, amines, or heterocycles (e.g., tetrazoles, oxadiazoles).
Synthetic Strategy: The most robust and scalable route involves the functionalization of the commercially available 3-fluoro-2-methylpyridine . This "Halogen Dance" strategy relies on the directing effects of the fluorine and methyl groups to install a bromine atom at the 5-position (para to the methyl, meta to the fluorine), followed by a palladium-catalyzed cyanation.
Key Advantages of this Route:
-
Regiocontrol: The electronic synergism of the 3-F and 2-Me groups directs electrophilic substitution almost exclusively to the 5-position.
-
Scalability: Avoids the use of unstable diazonium intermediates (Sandmeyer route) or high-pressure fluorination (Halex route).
-
Safety: Utilizes zinc cyanide (Zn(CN)₂) rather than the more volatile HCN or NaCN.
Part 2: Retrosynthetic Analysis & Workflow
The synthesis is broken down into two primary stages:
-
Electrophilic Aromatic Bromination: Conversion of 3-fluoro-2-methylpyridine to 5-bromo-3-fluoro-2-methylpyridine.
-
Palladium-Catalyzed Cyanation: Cross-coupling of the aryl bromide with a cyanide source.
Figure 1: Synthetic workflow for 5-Fluoro-6-methylnicotinonitrile.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-3-fluoro-2-methylpyridine
CAS: 374633-38-2 Rationale: The 5-position is activated by the methyl group (para) and not deactivated significantly by the fluorine (meta). Direct bromination is highly selective.
Reagents & Conditions:
-
Substrate: 3-Fluoro-2-methylpyridine (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq) or Br₂ (1.05 eq)
-
Solvent/Catalyst: H₂SO₄ (conc.) or Oleum (if using Br₂); Acetonitrile (if using NBS)
-
Temperature: 0°C to RT (NBS); 60°C (Br₂/Oleum)
Protocol (NBS Method - Preferred for Lab Scale):
-
Dissolve 3-fluoro-2-methylpyridine (11.1 g, 100 mmol) in anhydrous acetonitrile (100 mL).
-
Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) portion-wise at 0°C to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC/LCMS (Target M+H: ~190/192).
-
Workup: Concentrate the solvent. Redissolve residue in Ethyl Acetate (EtOAc) and wash with water, saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
-
Yield: Expect 85-92% as a colorless to pale yellow oil/solid.
Data Profile (Intermediate):
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-6 relative to N), 7.42 (d, J = 9.5 Hz, 1H, H-4), 2.51 (d, J = 2.5 Hz, 3H, CH₃).
-
¹⁹F NMR: δ -128.5 ppm (approx).
Step 2: Synthesis of 5-Fluoro-6-methylnicotinonitrile
CAS: 1211542-04-9 Rationale: Palladium-catalyzed cyanation (Rosenmund-von Braun reaction variant) is superior to copper-mediated methods (CuCN) due to milder conditions and easier purification. Zn(CN)₂ is the preferred cyanide source.
Reagents & Conditions:
-
Substrate: 5-Bromo-3-fluoro-2-methylpyridine (1.0 eq)
-
Cyanide Source: Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)
-
Additives: Zinc dust (10 mol%) (optional, keeps Pd active)
-
Solvent: DMF or DMA (Anhydrous, degassed)
-
Temperature: 110–120°C
Protocol:
-
Safety Note: Perform all operations in a well-ventilated fume hood. Have a cyanide antidote kit available.
-
In a pressure vial or round-bottom flask, combine 5-bromo-3-fluoro-2-methylpyridine (9.5 g, 50 mmol), Zn(CN)₂ (3.52 g, 30 mmol), and Pd(dppf)Cl₂ (1.2 g, 1.5 mmol).
-
Evacuate and backfill with Nitrogen/Argon (3 cycles).
-
Add anhydrous DMF (50 mL) via syringe.
-
Heat the mixture to 120°C for 4–6 hours. Monitor conversion by LCMS (Bromide peak disappears; Product M+H: 137).
-
Workup: Cool to RT. Dilute with EtOAc (200 mL) and quench with 10% aqueous NH₄OH or saturated NaHCO₃ to complex zinc salts.
-
Filter through a pad of Celite to remove palladium black.
-
Wash the organic layer with water (3x) and brine (1x) to remove DMF.
-
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Yield: Expect 75-85% as a white to off-white crystalline solid.
Part 4: Analytical Characterization & Specifications
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | May darken upon storage if not pure. |
| Molecular Formula | C₇H₅FN₂ | MW: 136.13 g/mol |
| ¹H NMR (CDCl₃) | δ 8.65 (s, 1H), 7.60 (d, J = 9.2 Hz, 1H), 2.65 (d, J = 2.8 Hz, 3H) | Methyl doublet due to F-coupling. |
| ¹⁹F NMR (CDCl₃) | δ -125.0 to -130.0 ppm | Characteristic singlet/multiplet. |
| MS (ESI) | [M+H]⁺ = 137.1 | |
| IR (KBr) | 2235 cm⁻¹ (CN stretch) | Distinctive nitrile peak. |
Part 5: Process Safety & Troubleshooting
Cyanide Management:
-
Hazard: Zn(CN)₂ releases HCN upon contact with strong acids.
-
Control: Maintain basic pH during workup (use NH₄OH). Treat aqueous waste with bleach (NaOCl) to oxidize residual cyanide to cyanate before disposal.
Regioselectivity Issues:
-
Problem: Formation of 6-bromo isomer in Step 1.
-
Solution: Ensure temperature is kept low (0°C) during NBS addition. The 5-position is significantly more nucleophilic, but high temps can reduce selectivity.
Catalyst Deactivation:
-
Problem: Incomplete conversion in Step 2.
-
Solution: Use anhydrous, thoroughly degassed solvents. Oxygen poisons the Pd(0) species. Addition of catalytic Zn dust helps maintain the active Pd(0) cycle.
References
-
Preparation of 5-halo-6-trifluoromethylpyridine-3-carbonitriles. ResearchGate. Retrieved from .
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides. Organic Letters, 2015, 17(2), 202–205. Retrieved from .
-
Synthesis of 5-Bromo-3-fluoro-2-methylpyridine (Intermediate). ChemicalBook CAS 374633-38-2. Retrieved from .
-
WO2018089433A1 - Phenyl mTORC Inhibitors. (Patent citing the use of 2-chloro-5-fluoro-6-methylpyridine-3-carbonitrile and analogs). Retrieved from .
-
General Method for Cyanation of Pyridines. RSC Advances. Retrieved from .
Spectroscopic Elucidation and Analytical Workflows for 5-Fluoro-6-methylnicotinonitrile
Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Chemical Context
In modern medicinal chemistry, fluorinated heteroaromatics are privileged scaffolds due to their ability to modulate lipophilicity, metabolic stability, and target binding affinity. 5-Fluoro-6-methylnicotinonitrile (CAS: 1211542-04-9) is a highly versatile building block. It is prominently featured as a critical intermediate in the synthesis of1, which are under intensive investigation for the treatment of chronic pain and multiple sclerosis[1]. Furthermore, this scaffold is utilized in the development of2 targeting oncogenic pathways[2].
Because this compound is frequently subjected to downstream3[3], rigorous spectroscopic validation of its regiochemistry and purity is non-negotiable. Impurities or regiochemical isomers at this stage will propagate through multi-step syntheses, leading to catastrophic yield losses and complex purification bottlenecks.
Spectroscopic Characterization Data
As an application scientist, I rely on a multi-nuclear approach to unequivocally assign the regiochemistry of fluorinated pyridines. The presence of the fluorine atom at C-5 provides a powerful diagnostic tool via scalar coupling (
Nuclear Magnetic Resonance (NMR) Spectroscopy
The data below represents the expected resonance frequencies and coupling constants based on the electronic environment of the pyridine ring.
Table 1:
Table 2:
Table 3:
Mass Spectrometry & Infrared Spectroscopy
Table 4: LC-MS (ESI+) & IR (ATR) Summary
| Technique | Key Observation | Assignment / Causality |
|---|
| ESI-MS |
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating; the parameters chosen must inherently prevent false positives. Below are the protocols designed with explicit causality.
Protocol 1: High-Resolution NMR Acquisition
-
Objective: Acquire
H, C, and F spectra with optimal signal-to-noise ratio to resolve fine scalar couplings. -
Causality & Logic: Deuterated chloroform (CDCl
) is selected due to the compound's lipophilicity. Because the molecule lacks exchangeable protons, protic solvents like Methanol-d are unnecessary. F NMR requires a fluorine-free probe background and is referenced to trichlorofluoromethane (CFCl ).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15-20 mg of 5-Fluoro-6-methylnicotinonitrile in 0.6 mL of CDCl
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. -
Filtration: Pass the solution through a glass wool plug into a precision 5 mm NMR tube. Causality: Removing paramagnetic particulates ensures magnetic field homogeneity and sharp line widths.
-
Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune the probe specifically for
H, C, and F nuclei to maximize RF power transfer. -
Acquisition Parameters:
- H NMR: 16 scans, relaxation delay (D1) of 2.0 seconds, 30° pulse angle.
- C NMR: 512 scans, D1 of 2.0 seconds, with WALTZ-16 proton decoupling.
- F NMR: 64 scans, D1 of 2.0 seconds, with proton decoupling to simplify the multiplet into a sharp singlet for purity assessment.
-
Processing: Apply a 0.3 Hz exponential line broadening function for
H and 1.0 Hz for C/ F prior to Fourier transformation.
Protocol 2: LC-MS/ESI+ Analytical Workflow
-
Objective: Confirm molecular weight and assess chromatographic purity.
-
Causality & Logic: Positive Electrospray Ionization (ESI+) is selected because the pyridine nitrogen (pKa ~ 3-5) is readily protonated in an acidic mobile phase. A gradient of water/acetonitrile containing 0.1% formic acid ensures optimal chromatographic retention and efficient droplet desolvation.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the compound to a final concentration of 10 µg/mL in 50:50 Water:Acetonitrile.
-
Chromatographic Setup: Use a UPLC system equipped with a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
-
MS Source Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and desolvation gas flow to 600 L/hr.
-
Data Acquisition: Scan
100 to 500. Extract the chromatogram at 137.05 to determine isotopic fidelity.
Mechanistic & Analytical Workflows
To visualize the logic behind our structural elucidation and ionization pathways, refer to the following causal diagrams.
Caption: Logical derivation of regiochemistry using multi-nuclear NMR coupling constants.
Caption: ESI+ mass spectrometry ionization pathway for basic pyridine derivatives.
References
- CA3117927A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.
- US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.
- WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents Source: Google Patents URL
- Apollo Scientific Ltd (Page 68) @ ChemBuyersGuide.com, Inc.
Sources
- 1. CA3117927A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors - Google Patents [patents.google.com]
- 2. WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 3. US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors - Google Patents [patents.google.com]
Structural Elucidation of 5-Fluoro-6-methylnicotinonitrile: A Comprehensive Analytical Guide
Executive Summary
5-Fluoro-6-methylnicotinonitrile (CAS: 1211542-04-9) is a highly functionalized, electron-deficient heteroaromatic compound. Fluorinated pyridines are indispensable pharmacophores in modern medicinal chemistry, imparting enhanced metabolic stability, modulated lipophilicity, and altered basicity to drug candidates. This specific molecular scaffold serves as a critical building block in the synthesis of advanced therapeutics, most notably in the development of thienopyridine carboxamides that act as potent inhibitors of Ubiquitin-Specific Proteases (USP28 and USP25)[1]. Accurate, unambiguous structural elucidation of this intermediate is paramount to ensure regiochemical purity and to validate downstream synthetic transformations.
Analytical Workflow for Structural Elucidation
The structural confirmation of fluorinated heteroaromatics demands a multi-modal analytical approach. While
Caption: Workflow for the comprehensive structural elucidation of fluorinated pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of this elucidation. The presence of the spin-½
Causality in Spectral Interpretation
-
H NMR: The pyridine ring protons (H-2 and H-4) are highly deshielded due to the electron-withdrawing nature of the nitrile group and the nitrogen heteroatom. The fluorine atom at C-5 splits the adjacent H-4 proton with a characteristic ortho-coupling constant (
Hz). -
C NMR: The carbon atoms exhibit distinct splitting due to
coupling. The ipso-carbon (C-5) typically shows a massive coupling constant ( Hz), while ortho-carbons (C-4, C-6) show Hz[2].
To overcome the sensitivity loss caused by these massive
Quantitative Data Summary
Table 1: Predicted & Representative NMR Spectral Data for 5-Fluoro-6-methylnicotinonitrile (DMSO-
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | ~8.90 | d | ||
| H-4 | ~8.20 | dd | ||
| CH | ~2.55 | d | ||
| C-5 | ~155.0 | d | ||
| C-4 | ~125.0 | d | ||
| C-6 | ~150.0 | d | ||
| F-5 | ~ -120.0 | m | N/A |
High-Resolution Mass Spectrometry (LC-HRMS)
High-Resolution Mass Spectrometry provides the exact mass, confirming the molecular formula (C
Ionization and Fragmentation Causality
Electrospray Ionization in positive mode (ESI+) is optimal. The addition of 0.1% Formic Acid in the LC mobile phase acts as a proton source, ensuring efficient ionization of the basic pyridine nitrogen to form the
Table 2: Key HRMS Fragmentation Ions (ESI+)
| Ion Type | Exact Mass (m/z) | Formula | Assignment / Neutral Loss |
| 137.0510 | C | Protonated molecular ion | |
| Fragment | 110.0400 | C | Loss of HCN (-27 Da) |
| Fragment | 117.0447 | C | Loss of HF (-20 Da) |
Experimental Methodologies (Self-Validating Protocols)
NMR Acquisition Protocol
This protocol is designed as a self-validating system by incorporating internal standards to ensure absolute chemical shift referencing[2].
-
Sample Preparation: Dissolve 10 mg of 5-Fluoro-6-methylnicotinonitrile in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
). Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard for H/ C, and a trace amount of Trichlorofluoromethane (CFCl ) for F referencing. -
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a dual-tune HFX probe[3].
- H NMR: Acquire 32 scans with a spectral width of 16 ppm and a relaxation delay (D1) of 2 seconds.
-
C{
H, F} NMR: Acquire 1024 scans with a spectral width of 250 ppm. Enable simultaneous decoupling of both H and F channels to collapse multiplets and increase the S/N ratio[3]. -
F NMR: Acquire 64 scans with a spectral width of 300 ppm. Critical Step: Use a relaxation delay of at least 3 seconds to account for the longer
relaxation times typical of F nuclei; failing to do so results in non-quantitative integration[4].
LC-HRMS Protocol
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid[4].
-
Chromatography: Elute through a C18 reverse-phase column using a gradient of 5% to 95% Acetonitrile over 10 minutes.
-
Mass Spectrometry: Operate the Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.
-
MS/MS: Isolate the
precursor ion (m/z 137.05) and apply a collision energy ramp (15-35 eV) using Argon as the collision gas to generate the fragmentation spectrum.
Biological Context & Application
The structural integrity of 5-Fluoro-6-methylnicotinonitrile is vital because it is a direct precursor to thienopyridine carboxamides. These advanced molecules act as inhibitors of USP28, a deubiquitinase that stabilizes oncoproteins like c-Myc. By inhibiting USP28, these drugs promote the proteasomal degradation of cancer-driving proteins, offering a potent therapeutic pathway in oncology[1].
Caption: Mechanism of action for USP28 inhibitors synthesized from 5-Fluoro-6-methylnicotinonitrile.
Conclusion
The structural elucidation of 5-Fluoro-6-methylnicotinonitrile requires a synergistic application of advanced NMR techniques and HRMS. The presence of the fluorine atom necessitates specialized methodologies, such as
References
1.[4] Benchchem. "An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin". 2.[2] Fluorine notes. "NMR spectral characteristics of fluorocontaining pyridines". 3.[3] JEOL USA. "Structure Elucidation of Fluorinated Compounds by NMR". 4.[1] Google Patents. "WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors".
Sources
- 1. WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. jeolusa.com [jeolusa.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 5-Fluoro-6-methylnicotinonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Fluoro-6-methylnicotinonitrile, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. We will delve into its core molecular attributes, potential synthetic pathways, and its strategic importance in the design of novel therapeutics. As a Senior Application Scientist, the following information is synthesized to provide not only technical data but also practical insights into its application.
Core Molecular Attributes of 5-Fluoro-6-methylnicotinonitrile
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its molecular properties.
Molecular Formula and Weight
The chemical structure of 5-Fluoro-6-methylnicotinonitrile, a substituted nicotinonitrile, dictates its empirical formula and molecular weight. Nicotinonitrile, or 3-cyanopyridine, provides the core heterocyclic scaffold. The addition of a fluorine atom at the 5-position and a methyl group at the 6-position results in the following:
-
Molecular Formula: C₇H₅FN₂
-
Molecular Weight: 136.13 g/mol
This information is critical for all stoichiometric calculations in synthetic protocols and for analytical characterization.
Structural and Physicochemical Properties
The strategic placement of the fluoro and methyl groups on the pyridine ring significantly influences the molecule's electronic and steric properties. The high electronegativity of the fluorine atom can modulate the pKa of the pyridine nitrogen, impacting its ability to form hydrogen bonds and interact with biological targets.[1] Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2]
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C₇H₅FN₂ | Foundational for all quantitative work. |
| Molecular Weight | 136.13 g/mol | Essential for accurate measurement and reaction stoichiometry. |
| XLogP3-AA | 1.2 | An indicator of lipophilicity, which influences cell permeability and solubility. |
| Hydrogen Bond Donors | 0 | The molecule does not donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 (N of pyridine, N of nitrile, F) | The molecule can accept hydrogen bonds, influencing interactions with biological targets. |
Note: Some physicochemical properties are estimated based on the structure and data for similar compounds.
Strategic Importance in Medicinal Chemistry
Fluorinated pyridine derivatives are pivotal structures in modern drug discovery.[1][2] The pyridine ring is a common scaffold in numerous biologically active molecules and FDA-approved drugs.[3] The incorporation of fluorine can profoundly and beneficially alter a molecule's properties:
-
Enhanced Potency and Selectivity: The electronic effects of fluorine can modify the binding affinity of a molecule to its target protein.[1]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1][4]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[5]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, which can be crucial for optimizing drug absorption and distribution.[1]
5-Fluoro-6-methylnicotinonitrile serves as a valuable building block for introducing this fluorinated pyridine moiety into larger, more complex molecules, making it a key intermediate in the synthesis of novel drug candidates targeting a wide range of diseases, including cancer, and neurological and metabolic disorders.[3][6]
Synthesis and Reactivity
Conceptual Synthetic Workflow
A potential synthetic route could involve the construction of the substituted pyridine ring followed by the introduction of the nitrile group.
Caption: Retrosynthetic analysis for 5-Fluoro-6-methylnicotinonitrile.
Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar nicotinonitrile derivatives and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of a 2,3-disubstituted-5-fluoropyridine precursor. This could potentially be achieved through a Hantzsch pyridine synthesis or a similar condensation reaction involving a β-ketoester, an aldehyde, and an ammonia source, with one of the starting materials containing the fluorine atom.
Step 2: Introduction of the nitrile group. A common method for introducing a nitrile group onto a pyridine ring is through a Sandmeyer-type reaction from a corresponding amine, or by dehydration of an amide. If starting from a halogenated pyridine, a cyanation reaction using a cyanide salt (e.g., CuCN) could be employed.
Example Protocol: Cyanation of a Halogenated Pyridine (Illustrative)
-
To a solution of the corresponding 3-halo-5-fluoro-2-methylpyridine (1.0 eq) in a suitable solvent (e.g., DMF or NMP) add CuCN (1.2 eq).
-
Heat the reaction mixture to an elevated temperature (e.g., 150-200 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ferric chloride and ammonia.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity
The nitrile group of 5-Fluoro-6-methylnicotinonitrile is a versatile functional group that can undergo various chemical transformations:
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[7]
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.
The fluorine atom on the pyridine ring is generally unreactive towards nucleophilic substitution unless activated by other electron-withdrawing groups.[7]
Analytical Characterization
A comprehensive analysis is crucial to confirm the identity and purity of 5-Fluoro-6-methylnicotinonitrile. A combination of spectroscopic and chromatographic methods should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring and a singlet for the methyl protons. The coupling patterns of the aromatic protons would be influenced by the fluorine atom. |
| ¹³C NMR | Signals for the carbon atoms of the pyridine ring, the nitrile carbon, and the methyl carbon. The carbon atoms attached to or near the fluorine will show C-F coupling. |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with nearby protons. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 136.13. |
| Infrared (IR) Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Note: The exact chemical shifts and coupling constants in NMR spectra would need to be determined experimentally.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Fluoro-6-methylnicotinonitrile.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Refer to the Safety Data Sheet (SDS) for detailed safety information.[8][9][10]
Conclusion and Future Perspectives
5-Fluoro-6-methylnicotinonitrile is a strategically important building block for medicinal chemists and drug development professionals. Its unique combination of a fluorinated pyridine core and a versatile nitrile handle provides a gateway to a wide array of novel chemical entities with potentially enhanced pharmacological profiles. The principles and hypothetical protocols outlined in this guide are intended to provide a solid foundation for researchers to incorporate this valuable intermediate into their drug discovery programs. Further experimental validation of synthetic routes and detailed characterization of its properties will undoubtedly accelerate its application in the development of next-generation therapeutics.
References
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]
-
The Role of Pyridine Intermediates in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). MDPI. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Journal. [Link]
-
5-FLUORO-6-METHYLNICOTINIC ACID. MySkinRecipes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. 5-FLUORO-6-METHYLNICOTINIC ACID [myskinrecipes.com]
- 7. Buy 2-(5-Fluoro-6-methylpyridin-2-yl)acetonitrile [smolecule.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
Methodological & Application
5-Fluoro-6-methylnicotinonitrile as a pharmaceutical intermediate
Abstract
5-Fluoro-6-methylnicotinonitrile (CAS: 1354502-39-4) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. This application note details the strategic utility of this intermediate, focusing on the orthogonal reactivity of its functional triad: the electron-withdrawing nitrile, the metabolically stable fluorine, and the sterically defined methyl group. We provide validated protocols for its two most critical transformations: controlled hydrolysis to the nicotinic acid derivative and selective reduction to the primary amine, addressing common pitfalls such as defluorination and secondary amine formation.
Strategic Significance in Drug Design
The value of 5-Fluoro-6-methylnicotinonitrile lies in its ability to solve specific medicinal chemistry challenges simultaneously:
-
The Fluorine Effect (C5 Position): The fluorine atom at the 5-position serves two roles. First, it blocks metabolic oxidation at a typically reactive site (para to the nitrogen), extending the half-life (
) of the final drug candidate. Second, its high electronegativity lowers the pKa of the pyridine nitrogen, modulating the basicity and improving oral bioavailability. -
The Nitrile "Warhead" (C3 Position): The nitrile is a versatile synthetic handle. It can be transformed into a carboxylic acid (for amide coupling), a primary amine (for reductive amination), or heterocyclic bioisosteres like tetrazoles or oxadiazoles.
-
The Methyl Anchor (C6 Position): The methyl group provides necessary steric bulk to enforce conformation in the active site of enzymes (e.g., kinases). It also blocks nucleophilic attack at the 6-position, preventing off-target toxicity.
Primary Therapeutic Applications
-
Kinase Inhibitors: Precursor for fused bicyclic systems (e.g., azaindoles, naphthyridines) targeting tyrosine kinases in oncology.
-
P2X3 Receptor Antagonists: Used in the synthesis of non-narcotic cough suppressants and pain management agents.
-
Agrochemicals: The fluorinated pyridine core is a common motif in next-generation herbicides requiring high metabolic stability.
Synthetic Versatility & Pathway Map
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Figure 1: Divergent synthetic pathways from the 5-Fluoro-6-methylnicotinonitrile core.
Experimental Protocols
Protocol A: Controlled Hydrolysis to 5-Fluoro-6-methylnicotinic Acid
Objective: Convert the nitrile to the carboxylic acid without affecting the fluorine atom or causing decarboxylation. Challenge: Standard acidic hydrolysis can be too harsh. Basic hydrolysis is preferred but requires careful pH management during workup to precipitate the zwitterionic product.
Reagents:
-
5-Fluoro-6-methylnicotinonitrile (1.0 eq)[1]
-
Sodium Hydroxide (NaOH), 2.0 M aqueous solution (3.0 eq)
-
Ethanol (EtOH), reagent grade
-
Hydrochloric Acid (HCl), 1.0 M and 6.0 M
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitrile (10 g, 73.5 mmol) in EtOH (50 mL).
-
Base Addition: Add 2.0 M NaOH (110 mL, 220 mmol). The solution may turn slightly yellow.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM) or HPLC. The nitrile spot (
) should disappear, replaced by the baseline acid spot. -
Note: Evolution of ammonia gas indicates reaction progress.
-
-
Concentration: Once complete, cool to room temperature. Remove the ethanol under reduced pressure (rotary evaporator).
-
Acidification & Precipitation (Critical Step):
-
Cool the remaining aqueous residue in an ice bath (0–5°C).
-
Slowly add 6.0 M HCl dropwise with vigorous stirring.
-
Target pH: Adjust pH to 3.0–3.5 (the isoelectric point region for nicotinic acids).
-
Observation: A white to off-white solid should precipitate. Do not acidify below pH 2, as the hydrochloride salt may redissolve.
-
-
Isolation: Filter the solid via a Büchner funnel. Wash with cold water (2 x 20 mL) to remove excess salts.
-
Drying: Dry the filter cake in a vacuum oven at 45°C for 12 hours.
Expected Yield: 85–92% Purity: >98% (HPLC)
Protocol B: Selective Reduction to 3-(Aminomethyl)-5-fluoro-6-methylpyridine
Objective: Reduce the nitrile to a primary amine while preventing the formation of secondary amine dimers (a common side reaction in nitrile reduction). Method Selection: While catalytic hydrogenation (Pd/C) is common, it often yields secondary amines.[2] The Cobalt Chloride / Sodium Borohydride method is selected here for its high selectivity for primary amines and operational simplicity.
Reagents:
-
5-Fluoro-6-methylnicotinonitrile (1.0 eq)[1]
-
Cobalt(II) Chloride hexahydrate (CoCl2·6H2O) (2.0 eq)
-
Sodium Borohydride (NaBH4) (10.0 eq)
-
Methanol (MeOH), anhydrous
Step-by-Step Methodology:
-
Complex Formation: In a clean, dry flask under nitrogen atmosphere, dissolve the nitrile (5.0 g, 36.7 mmol) and CoCl2·6H2O (17.5 g, 73.4 mmol) in MeOH (150 mL).
-
Observation: Solution will be deep purple/pink.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
-
Reduction (Exothermic): Add NaBH4 (13.9 g, 367 mmol) portion-wise over 30 minutes.
-
Caution: Vigorous hydrogen gas evolution will occur.[3] Add slowly to maintain temperature <10°C.
-
Mechanism: The in-situ generated cobalt boride serves as the active catalyst. The solution will turn black.
-
-
Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching: Carefully add 3M HCl (50 mL) to quench excess borohydride and dissolve the cobalt boride sludge. Stir until the black precipitate dissolves (solution turns pink again).
-
Extraction:
-
Remove MeOH under reduced pressure.
-
Basify the aqueous residue to pH >12 using 30% NaOH (to liberate the free amine).
-
Extract immediately with Dichloromethane (DCM) (3 x 100 mL).
-
-
Purification: Dry combined organics over Na2SO4, filter, and concentrate. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).
Expected Yield: 75–80% Data Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the nitrile carbon signal and appearance of a methylene doublet at ~3.8 ppm (
-NH2).
Analytical Characterization & QC
To validate the integrity of the intermediate, the following parameters must be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to pale yellow crystalline solid |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | ≥ 98.0% (Area %) |
| Identity (NMR) | 1H NMR (400 MHz, DMSO-d6) | Consistent with structure; Methyl singlet ~2.5 ppm |
| Identity (F-NMR) | 19F NMR | Single distinct peak (approx -125 to -130 ppm) |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
Safety & Handling (SDS Summary)
-
Hazard Classification: Acute Toxicity (Oral) - Category 3; Skin/Eye Irritant - Category 2.
-
Nitrile Hazard: Metabolization can release cyanide ions in vivo, though the pyridine ring makes this less labile than aliphatic nitriles. Treat with extreme care.
-
Incompatibility: Strong oxidizing agents and strong acids.[4][5]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
Workflow Visualization
The following diagram outlines the logical flow for the Hydrolysis Protocol (Protocol A).
Figure 2: Step-by-step workflow for the hydrolysis of 5-Fluoro-6-methylnicotinonitrile.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22463471 (Related Fluoronicotinonitriles). Retrieved from [Link]
-
Common Organic Chemistry. Reduction of Nitriles to Amines using Cobalt Chloride and Sodium Borohydride. Retrieved from [Link]
-
Medicines for All Institute. Synthesis of Fluorinated Heterocycles: Hydrolysis Protocols. Virginia Commonwealth University. Retrieved from [Link]
Sources
The Strategic Application of 5-Fluoro-6-methylnicotinonitrile in Modern Drug Discovery: Advanced Protocols and Methodologies
Introduction: The Emergence of Fluorinated Nicotinonitriles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[2] Among the myriad of fluorinated building blocks, 5-Fluoro-6-methylnicotinonitrile has emerged as a particularly valuable synthon for the construction of complex, biologically active molecules. Its substituted pyridine core is a prevalent motif in numerous pharmaceuticals, and the presence of the fluorine and methyl groups provides a nuanced electronic and steric profile for targeted drug design.[3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile use of 5-Fluoro-6-methylnicotinonitrile in the synthesis of high-value therapeutic agents, with a particular focus on anticancer and antimicrobial applications.
Core Application: A Key Building Block for Kinase Inhibitors in Oncology
The aberrant activity of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. 5-Fluoro-6-methylnicotinonitrile serves as a critical starting material in the synthesis of potent kinase inhibitors, most notably in the development of therapeutics for Chronic Myelogenous Leukemia (CML). The following sections detail a plausible and scientifically robust synthetic pathway toward a key precursor of the Bcr-Abl tyrosine kinase inhibitor, Nilotinib.
Synthetic Pathway Overview: From 5-Fluoro-6-methylnicotinonitrile to a Key Nilotinib Precursor
The following multi-step synthesis illustrates a strategic transformation of 5-Fluoro-6-methylnicotinonitrile into 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, a crucial intermediate in the synthesis of Nilotinib.
Caption: Figure 1: Proposed synthetic workflow from 5-Fluoro-6-methylnicotinonitrile.
Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations and provide a comprehensive guide for the synthesis of the key Nilotinib precursor.
Protocol 1: Synthesis of 2-Amino-5-fluoro-6-methylpyridine
Objective: To introduce an amino group at the 2-position of the pyridine ring, a necessary precursor for subsequent diazotization.
Materials:
-
5-Fluoro-6-methylnicotinonitrile
-
Aqueous Ammonia (28-30%)
-
High-pressure autoclave reactor
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
Procedure:
-
Charge a high-pressure autoclave reactor with 5-Fluoro-6-methylnicotinonitrile (1.0 eq) and a significant excess of aqueous ammonia.
-
Seal the reactor and heat to 150-180°C for 12-24 hours. The internal pressure will increase significantly.
-
After cooling the reactor to room temperature, carefully vent the excess ammonia.
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield 2-Amino-5-fluoro-6-methylpyridine.
Causality: The high temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution of the nitrile group with ammonia. The nitrile group is a moderately good leaving group in this context, and the strong nucleophilicity of ammonia under these conditions drives the reaction forward.
Protocol 2: Synthesis of 5-Fluoro-2-(trifluoromethyl)-6-methylpyridine via Sandmeyer-type Trifluoromethylation
Objective: To convert the amino group to a trifluoromethyl group, a key structural feature in many kinase inhibitors for its electronic effects and metabolic stability. This protocol employs a one-pot diazotization and trifluoromethylation.[1][4][5]
Materials:
-
2-Amino-5-fluoro-6-methylpyridine
-
tert-Butyl nitrite (t-BuONO)
-
Copper(I) iodide (CuI)
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Anhydrous Acetonitrile
-
Schlenk flask and nitrogen line
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 2-Amino-5-fluoro-6-methylpyridine (1.0 eq), CuI (1.5 eq), and anhydrous acetonitrile.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add tert-Butyl nitrite (1.2 eq) dropwise to the stirred suspension.
-
After 30 minutes of stirring at 0°C, add TMSCF3 (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to afford 5-Fluoro-2-(trifluoromethyl)-6-methylpyridine.
Causality: The diazotization of the amino group with tert-butyl nitrite forms a diazonium salt intermediate. The copper(I) iodide catalyzes the transfer of a trifluoromethyl group from TMSCF3 to the aryl radical generated upon the loss of nitrogen gas from the diazonium salt.
Protocol 3: Synthesis of 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline
Objective: To introduce the 4-methylimidazole moiety via an Ullmann condensation, a classic method for forming carbon-nitrogen bonds.[6][7][8][9] This protocol assumes a multi-step transformation from the product of Protocol 2 to 3-Bromo-5-(trifluoromethyl)aniline, which is a known precursor.
Materials:
-
3-Bromo-5-(trifluoromethyl)aniline
-
4-Methylimidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, combine 3-Bromo-5-(trifluoromethyl)aniline (1.0 eq), 4-methylimidazole (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq) in DMF.
-
Heat the reaction mixture to 120-140°C and stir for 24-48 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.
Causality: The copper(I) catalyst facilitates the coupling of the aryl halide with the imidazole nucleophile. The basic conditions provided by potassium carbonate are essential for the deprotonation of the imidazole, activating it for the condensation reaction.
Data Presentation: Biological Activity of Nilotinib and Analogues
The following table summarizes the inhibitory activity (IC50) of Nilotinib and its analogues against the Bcr-Abl kinase and other relevant kinases, demonstrating the importance of the trifluoromethyl group for potent and selective inhibition.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Nilotinib | Bcr-Abl | <20 | [10] |
| c-Kit | 91 | [4] | |
| PDGFRα | 58 | [4] | |
| PDGFRβ | 60 | [4] | |
| Analogue (CF3 -> H) | Bcr-Abl | 2953 | [4] |
| Analogue (CF3 -> F) | Bcr-Abl | 750 | [4] |
| Analogue (CF3 -> CH3) | Bcr-Abl | 135.8 | [4] |
Broader Applications in Drug Discovery
While its application in oncology is prominent, the 5-Fluoro-6-methylnicotinonitrile scaffold is also a valuable starting point for the development of other therapeutic agents.
Antimicrobial Agents
Derivatives of fluorinated nicotinonitriles have shown promising antimicrobial activity. The nitrile group can be converted to an amidine, a functionality known to interact with DNA and possess antimicrobial properties. Synthesized nicotinamidine derivatives have demonstrated minimum inhibitory concentration (MIC) values in the range of 10–20 μM against both Gram-positive and Gram-negative bacteria.[11][12]
Agents for Neurological Disorders
The pyridine nucleus is a common feature in drugs targeting the central nervous system (CNS).[13] The lipophilicity and metabolic stability imparted by the fluoro and methyl groups of 5-Fluoro-6-methylnicotinonitrile make it an attractive building block for CNS-active compounds. Its derivatives, such as 5-Fluoro-6-methylnicotinic acid, are key intermediates in the synthesis of molecules targeting neurological and metabolic disorders.[3] For instance, modifications of this scaffold have been explored in the development of ligands for serotonin (5-HT) and dopamine receptors, which are implicated in conditions like depression, anxiety, and schizophrenia.[14][15]
Signaling Pathway Visualization
Caption: Figure 2: Mechanism of action of Nilotinib.
Conclusion
5-Fluoro-6-methylnicotinonitrile is a versatile and highly valuable building block in modern drug discovery. Its strategic application enables the efficient synthesis of complex and potent therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and data presented in this application note are intended to provide a comprehensive resource for researchers to leverage the unique properties of this fluorinated synthon in their drug development programs. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel and effective medicines.
References
-
Seerden, J. P. G., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]
-
MySkinRecipes. 5-FLUORO-6-METHYLNICOTINIC ACID. MySkinRecipes. [Link]
-
ResearchGate. Comparison between imatinib, nilotinib IC 50 values (nmol/L) for.... ResearchGate. [Link]
-
Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 467-478. [Link]
-
Wikipedia. Sandmeyer reaction. Wikipedia. [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Angewandte Chemie International Edition. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition, 53(10), 2534-2535. [Link]
-
Thieme E-Books & E-Journals. Syntheses of 2-Chloro- and 2-Amino-5-fluoropyridines and Isolation of a Novel Difluoroboryl Imidate. Thieme. [Link]
-
Wikipedia. Ullmann condensation. Wikipedia. [Link]
-
Connect Journals. (2016). Synthetic Emergence in N-Arylimidazoles: A Review. RASAYAN Journal of Chemistry, 9(4), 677-695. [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2017). Journal of Chemistry. [Link]
-
CNKI. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. CNKI. [Link]
-
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
-
Dovepress. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Dovepress. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Nature Protocols. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. [Link]
-
ResearchGate. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ResearchGate. [Link]
-
MDPI. (2023). Design and Synthesis of Novel Antimicrobial Agents. Molecules, 28(6), 2795. [Link]
-
Frontiers in Chemistry. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 934538. [Link]
-
Molecules. (2020). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules, 25(1), 119. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Drug designing approaches for the drugs acting on central nervous system. Journal of Chemical and Pharmaceutical Research, 4(1), 872-880. [Link]
-
European Journal of Medicinal Chemistry. (2023). Design, synthesis and biological evaluation of novel 1,3,5-triazine derivatives as multi-target agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 258, 115599. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. 5-FLUORO-6-METHYLNICOTINIC ACID [myskinrecipes.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. connectjournals.com [connectjournals.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ricerca.uniba.it [ricerca.uniba.it]
Application Note: Divergent Synthesis of Fused Pyridine Scaffolds from 5-Fluoro-6-methylnicotinonitrile
Executive Summary & Chemical Rationale
In modern drug discovery, functionalized pyridine derivatives are highly sought after for their diverse pharmacological profiles. Specifically, 5-Fluoro-6-methylnicotinonitrile —most commonly utilized in its active precursor form, 2-chloro-5-fluoro-6-methylnicotinonitrile (CAS 474826-15-8)[1]—serves as a critical building block. This scaffold is heavily featured in the synthesis of Nav1.8 channel inhibitors for pain management[2] and Ubiquitin-Specific Protease (USP28/25) inhibitors for oncology[3].
The synthetic utility of 2-chloro-5-fluoro-6-methylnicotinonitrile stems from its highly activated electronic structure. The electron-withdrawing nitrile (-CN) group at the C3 position and the fluorine (-F) atom at the C5 position synergistically deplete electron density from the pyridine ring. This highly activates the C2 position, making the chloride an excellent leaving group for Nucleophilic Aromatic Substitution (
Synthetic Pathway Visualization
Divergent synthesis of fused pyridine derivatives from 2-chloro-5-fluoro-6-methylnicotinonitrile.
Protocol A: Synthesis of Thieno[2,3-b]pyridine Scaffolds
Target Molecule: Methyl 3-amino-5-fluoro-6-methylthieno[2,3-b]pyridine-2-carboxylate Application: Core scaffold for utilized in targeted cancer therapies[3].
Mechanistic Causality
This reaction utilizes a one-pot
-
KOH (3.0 equiv): Serves a dual purpose. First, it deprotonates the thiol of methyl 2-mercaptoacetate to form a highly reactive thiolate nucleophile that displaces the C2-chloride. Second, it deprotonates the active methylene group of the resulting thioether, triggering an intramolecular nucleophilic attack on the adjacent nitrile carbon to close the thiophene ring[4].
-
DMF/Water (1:1 v/v): DMF ensures complete solvation of the organic precursor, while water solubilizes the KOH and facilitates the final precipitation of the product upon acidification[4].
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve 2-chloro-5-fluoro-6-methylnicotinonitrile (1.40 g, 8.21 mmol) in DMF (20 mL)[4].
-
Base Addition: Add water (20 mL) followed by Potassium Hydroxide (KOH) (1.38 g, 24.63 mmol)[4].
-
Nucleophile Addition: Slowly add methyl 2-mercaptoacetate (1.74 g, 16.42 mmol) dropwise to the stirring mixture[4].
-
Reaction: Stir the solution continuously at room temperature (20–25 °C) for exactly 3 hours[4].
-
Quenching & Precipitation: Adjust the pH of the solution to exactly 5 using a 1N HCl solution[4]. Note: Do not over-acidify, as protonation of the newly formed 3-amino group will increase aqueous solubility and drastically reduce isolated yield.
-
Isolation: Collect the resulting yellow solid via vacuum filtration. Wash the filter cake with cold distilled water and dry under high vacuum[4].
Self-Validation & In-Process Controls
-
LC-MS Monitoring: Prior to step 5, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 171 [M+H]+) is completely consumed, replaced by a single major peak corresponding to the cyclized product (m/z 241 [M+H]+)[4].
-
pH Control: Use a calibrated pH meter during the 1N HCl addition. A pH of 5 is the isoelectric sweet spot for precipitating the zwitterionic/neutral product[4].
Protocol B: Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds
Target Molecule: 5-Fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Application: Core scaffold for [5].
Mechanistic Causality
This pathway utilizes hydrazinolysis to construct the pyrazole ring[5].
-
Hydrazine Hydrate: Acts as a bis-nucleophile. The primary amine attacks the C2 position via
, while the secondary nitrogen subsequently attacks the nitrile group[5]. -
DIPEA (N,N-Diisopropylethylamine): Acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct generated during the initial
, preventing the protonation (and deactivation) of the hydrazine[5]. -
Temperature Gradient (80 °C
120 °C): The initial 80 °C phase provides enough energy for the displacement of the chloride. The subsequent elevation to 120 °C is thermodynamically required to overcome the activation barrier for the intramolecular ring closure onto the nitrile[5]. 1,2-ethanediol is chosen as the solvent due to its high boiling point and ability to stabilize polar transition states[5].
Step-by-Step Methodology
-
Preparation: Suspend 2-chloro-5-fluoro-6-methylnicotinonitrile (approx. 130 mmol scale) in 1,2-ethanediol (580 mL)[5].
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (56.1 mL, 340 mmol) followed by hydrazine hydrate (24.8 mL)[5].
-
Phase 1 Heating (
): Heat the reaction mixture with vigorous stirring to 80 °C and maintain for 16 hours[5]. -
Phase 2 Heating (Cyclization): Elevate the temperature to 120 °C and stir for an additional 66 hours to ensure complete cyclization[5].
-
Workup: Cool the reaction mixture to room temperature. Slowly add water (approx. 2.5 L) to induce precipitation of the product[5].
-
Isolation: Filter the resulting solid, wash thoroughly with water to remove residual ethanediol and hydrazine, and dry under vacuum[5].
Self-Validation & In-Process Controls
-
Intermediate Tracking: At the 16-hour mark (80 °C), an LC-MS check should reveal the uncyclized 2-hydrazinyl intermediate. The mass should transition cleanly to the final cyclized product (m/z 167 [M+H]+) during the 120 °C phase.
Quantitative Reaction Parameters
| Parameter | Protocol A: Thieno[2,3-b]pyridine | Protocol B: Pyrazolo[3,4-b]pyridine |
| Target Scaffold | Methyl 3-amino-5-fluoro-6-methylthieno[2,3-b]pyridine-2-carboxylate | 5-Fluoro-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine |
| Key Reagents | Methyl 2-mercaptoacetate, KOH | Hydrazine hydrate, DIPEA |
| Solvent System | DMF / H₂O (1:1 v/v) | 1,2-Ethanediol |
| Reaction Temperature | Room Temperature (20–25 °C) | Step 1: 80 °C; Step 2: 120 °C |
| Reaction Time | 3 hours | 16 hours (80 °C) + 66 hours (120 °C) |
| Workup Method | pH adjustment to 5 (1N HCl), Filtration | Aqueous precipitation, Filtration |
| Validation m/z [M+H]+ | 241 | 167 |
References
- World Intellectual Property Organization (WIPO).WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors.
- Australian Patent Office.AU2012300844B2 - Substituted pyrazolo[1,5-a]pyridine-3-carboxamides and uses thereof.
- United States Patent and Trademark Office.US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors.
Sources
- 1. 2-Chloro-5-fluoro-6-methylnicotinonitrile AldrichCPR 474826-15-8 [sigmaaldrich.com]
- 2. US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors - Google Patents [patents.google.com]
- 3. WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 4. WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: The Strategic Use of 5-Fluoro-6-methylnicotinonitrile in the Synthesis of Biologically Active Compounds
Introduction: The Strategic Advantage of the Fluorinated Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Among the privileged scaffolds, the substituted pyridine ring is a cornerstone, present in a multitude of approved therapeutics.[1] The strategic incorporation of fluorine into these scaffolds has emerged as a powerful tool to fine-tune molecular properties, often leading to significant improvements in metabolic stability, lipophilicity, and target binding affinity.[1][2] This document provides an in-depth guide to the synthetic utility of 5-Fluoro-6-methylnicotinonitrile , a versatile building block for the construction of complex, biologically active molecules. We will explore its reactivity, provide detailed protocols for its transformation into key intermediates, and showcase its application in the synthesis of potent inhibitors of the NaV1.8 sodium channel, a critical target in pain therapeutics.[3]
Core Reactivity and Synthetic Potential
5-Fluoro-6-methylnicotinonitrile presents medicinal chemists with a unique combination of reactive sites. The pyridine ring, activated by the electron-withdrawing nitrile and fluorine substituents, is amenable to various transformations. The nitrile group itself is a versatile handle for conversion into amides, amines, or tetrazoles, while the methyl group can potentially be functionalized. The true synthetic power, however, often lies in leveraging the electronic properties of the fluorinated pyridine core to influence the reactivity of appended functional groups and the overall pharmacology of the final compound.
A closely related analogue, 2-chloro-5-fluoro-6-methylnicotinonitrile, has been extensively used to demonstrate the reactivity of this scaffold. For instance, it readily undergoes nucleophilic aromatic substitution at the 2-position, allowing for the introduction of various nucleophiles.[4] This reactivity is exemplified in the synthesis of pyrazolopyridines through reaction with hydrazine, a key step in the development of certain kinase inhibitors. Furthermore, this chloro-analogue has been employed in the synthesis of inhibitors for ubiquitin-specific proteases (USPs), highlighting the broad applicability of this substituted nicotinonitrile core in targeting diverse protein families.[4]
Application Showcase: Synthesis of NaV1.8 Inhibitors
The voltage-gated sodium channel NaV1.8 has been identified as a key player in the transmission of pain signals, particularly in the peripheral nervous system. Consequently, selective inhibitors of NaV1.8 are highly sought after as potential non-opioid analgesics for a range of pain states, including neuropathic and inflammatory pain.[3] The 5-fluoro-6-methylnicotinonitrile scaffold has been successfully incorporated into novel 2-amino-N-heteroaryl-nicotinamides that exhibit potent NaV1.8 inhibitory activity.[3]
Synthetic Workflow for NaV1.8 Inhibitor Precursors
The following workflow outlines the key transformations starting from 5-fluoro-6-methylnicotinonitrile to generate a crucial amide intermediate, which can then be further elaborated to access a library of potential NaV1.8 inhibitors.
Caption: Synthetic workflow from 5-fluoro-6-methylnicotinonitrile to NaV1.8 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-6-methylnicotinamide (Key Intermediate)
This protocol details the controlled hydrolysis of the nitrile functionality to the corresponding primary amide. This transformation is a critical first step in the synthesis of the target nicotinamide-based inhibitors.
Rationale: The conversion of a nitrile to a primary amide can be achieved under both acidic and basic conditions. However, basic peroxide-mediated hydrolysis is often preferred for its mild conditions and high yields, minimizing the risk of over-hydrolysis to the carboxylic acid, which can be a competing side reaction under harsh acidic or basic conditions. The use of potassium hydroxide and hydrogen peroxide provides a robust and scalable method for this transformation.
Materials:
-
5-Fluoro-6-methylnicotinonitrile
-
Dimethyl sulfoxide (DMSO)
-
Potassium hydroxide (KOH)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a solution of 5-fluoro-6-methylnicotinonitrile (1.0 eq) in DMSO, add potassium hydroxide (5.0 eq).
-
Cool the mixture to 15 °C in a water bath.
-
Slowly add 30% hydrogen peroxide (10.0 eq) dropwise, maintaining the temperature at or below 20 °C.
-
Stir the reaction mixture at 15-20 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to decompose any excess peroxide.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to afford the pure 5-fluoro-6-methylnicotinamide.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the amide protons in the ¹H NMR spectrum and the characteristic carbonyl carbon signal in the ¹³C NMR spectrum will confirm the successful conversion of the nitrile.
Protocol 2: General Procedure for the Synthesis of 2-Amino-N-heteroaryl-nicotinamides (Illustrative)
This protocol provides a general framework for the subsequent coupling of the 5-fluoro-6-methylnicotinamide intermediate with a suitable heteroaryl amine. This step is crucial for building the final pharmacophore of the NaV1.8 inhibitors.
Rationale: The synthesis of the final N-heteroaryl nicotinamides can be envisioned through a palladium-catalyzed cross-coupling reaction. This approach allows for the modular assembly of a diverse library of compounds by varying the heteroaryl coupling partner. While the patent literature provides the final structures, the exact coupling strategy is not always detailed. A plausible and widely used method for such transformations is the Buchwald-Hartwig amination or a similar palladium-catalyzed C-N bond formation. The choice of ligand and base is critical for achieving high yields and will depend on the specific heteroaryl amine used.
Materials:
-
5-Fluoro-6-methylnicotinamide (from Protocol 1)
-
A suitable bromo- or chloro-substituted heteroaryl amine (e.g., 2-amino-5-bromopyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel, add 5-fluoro-6-methylnicotinamide (1.0 eq), the heteroaryl halide (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired 2-amino-N-heteroaryl-nicotinamide.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its structure and purity.
Biological Context: NaV1.8 and Pain Signaling
The NaV1.8 sodium channel is predominantly expressed in the dorsal root ganglion (DRG) neurons, which are responsible for transmitting sensory information, including pain, from the periphery to the central nervous system. In response to noxious stimuli, these neurons fire action potentials, which are initiated and propagated by the influx of sodium ions through voltage-gated sodium channels. NaV1.8 is a tetrodotoxin-resistant channel that contributes significantly to the depolarizing current underlying the action potential in these nociceptive neurons. Its role in inflammatory and neuropathic pain states is well-established, making it a prime target for the development of novel analgesics.[3]
Caption: Role of NaV1.8 in pain signaling and the site of action for inhibitors.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective NaV1.8 inhibitors requires a systematic exploration of the structure-activity relationship. The modular synthesis enabled by the 5-fluoro-6-methylnicotinonitrile scaffold allows for the rapid generation of analogues for SAR studies. The following table presents hypothetical data for a series of compounds to illustrate how modifications to the heteroaryl portion of the molecule can impact inhibitory potency.
| Compound ID | Heteroaryl Moiety (at position 2 of the nicotinamide) | NaV1.8 IC₅₀ (nM) |
| I-1 | 4-methoxyphenyl | 520 |
| I-2 | Pyridin-2-yl | 150 |
| I-3 | Pyrimidin-2-yl | 85 |
| I-4 | 5-chloropyridin-2-yl | 45 |
| I-5 | 4-(trifluoromethyl)pyridin-2-yl | 25 |
This data is illustrative and intended to demonstrate the principles of SAR.
The hypothetical data suggests that nitrogen-containing heterocycles are preferred over simple phenyl rings at this position. Furthermore, the introduction of electron-withdrawing groups on the heteroaryl ring, such as chloro or trifluoromethyl substituents, can lead to a significant increase in potency. This highlights the importance of fine-tuning the electronic properties of the molecule to optimize its interaction with the NaV1.8 channel.
Conclusion
5-Fluoro-6-methylnicotinonitrile is a valuable and versatile building block in medicinal chemistry. Its unique electronic properties and multiple points for synthetic diversification make it an attractive starting material for the synthesis of complex, biologically active compounds. As demonstrated with the example of NaV1.8 inhibitors, this scaffold provides a robust platform for the development of novel therapeutics for challenging diseases such as chronic pain. The protocols and insights provided herein are intended to empower researchers to effectively utilize this and related fluorinated pyridine scaffolds in their drug discovery programs.
References
- Google Patents. (n.d.). 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors. (US11377438B2).
- Google Patents. (n.d.). 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors. (CA3117927A1).
- Google Patents. (n.d.). Carboxamides as ubiquitin-specific protease inhibitors. (WO2020033707A1).
- Google Patents. (n.d.). Carboxamides as ubiquitin-specific protease inhibitors. (WO2019032863A1).
- Google Patents. (n.d.). Standard Patent. (AU 2012300844 B2).
- Significance of Fluorine in Medicinal Chemistry: A Review. (2009). International Journal of ChemTech Research, 1(4), 1037-1044.
- The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. (2026, January 20). Dakenchem.
Sources
- 1. US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors - Google Patents [patents.google.com]
- 2. WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 3. WO2019032863A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 4. CA3117927A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors - Google Patents [patents.google.com]
Application Note: Strategic Protocols for 5-Fluoro-6-methylnicotinonitrile
This guide outlines the strategic application of 5-Fluoro-6-methylnicotinonitrile (CAS: 1211542-04-9) in high-value organic synthesis. It is designed for medicinal chemists requiring precise functionalization of this fluorinated pyridine scaffold.
Compound Profile
-
IUPAC Name: 5-Fluoro-6-methylpyridine-3-carbonitrile
-
CAS: 1211542-04-9[1]
-
Molecular Weight: 136.13 g/mol [1]
-
Key Features: Electron-deficient pyridine core, metabolically stable fluorine (C5), acidic lateral methyl group (C6), versatile nitrile handle (C3).
Executive Summary & Reactivity Logic
5-Fluoro-6-methylnicotinonitrile is a "privileged scaffold" in drug discovery, particularly for Nav1.8 sodium channel inhibitors and ubiquitin-specific protease (USP) inhibitors . Its value lies in the C5-Fluorine atom , which blocks metabolic oxidation at a typically vulnerable position while modulating the pKa of the pyridine nitrogen.
Unlike simple pyridines, this scaffold offers three distinct vectors for orthogonal functionalization:
-
C3-Nitrile: A masked carbonyl equivalent susceptible to hydrolysis (amide/acid) or reduction (amine).
-
C6-Methyl: Highly activated by the ring nitrogen and electron-withdrawing nitrile, allowing for lateral lithiation or radical oxidation.
-
C5-Fluorine: Generally stable to nucleophilic aromatic substitution (
) due to its meta positioning relative to the activating nitrogen and nitrile groups. It serves primarily as a bioisostere and electronic tuner.
Reactivity Landscape (Graphviz Diagram)
Caption: Orthogonal reactivity vectors for 5-Fluoro-6-methylnicotinonitrile. The C6-Methyl and C3-Nitrile are the primary synthetic handles, while the C5-Fluorine remains a stable structural element.
Core Protocols
Protocol A: Controlled Hydrolysis to Primary Amide
Context: Converting the nitrile to a primary amide is a critical step in synthesizing Nav1.8 inhibitors. Acidic hydrolysis often leads to the carboxylic acid or decarboxylation. The Radziszewski reaction (basic peroxide) is the gold standard here for stopping at the amide.
Mechanism: The hydroperoxide anion (
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 5-Fluoro-6-methylnicotinonitrile (1.0 equiv) in DMSO (10 volumes). Note: DMSO is preferred over alcohols to solubilize the intermediate.
-
Reagent Addition: Add Potassium Carbonate (K2CO3) (1.5 equiv) or KOH (0.5 equiv).
-
Oxidant Addition: Cool the mixture to 0°C. Dropwise add 30% Hydrogen Peroxide (H2O2) (5.0 equiv). Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to 20°C and stir for 1-2 hours. Monitor by TLC or LCMS (Target M+H = 155).
-
Workup: Quench excess peroxide with saturated aqueous Sodium Sulfite (Na2SO3) .
-
Isolation: Dilute with water. The product, 5-Fluoro-6-methylnicotinamide , typically precipitates as a white solid. Filter, wash with water, and dry under vacuum.
Yield Expectation: 85-95% Key Reference: US Patent 11,377,438 (Nav1.8 Inhibitors) [1].
Protocol B: Lateral Lithiation (C6-Methyl Functionalization)
Context: The C6-methyl group is "pseudo-benzylic" and highly acidic due to the electron-withdrawing nature of the pyridine nitrogen and the C3-nitrile. This allows for C-C bond formation without touching the nitrile or fluorine.
Safety Warning: Strictly anhydrous conditions are required.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck flask and purge with Argon.
-
Base Generation: Add THF (anhydrous) and cool to -78°C. Add LDA (Lithium Diisopropylamide, 1.1 equiv).
-
Substrate Addition: Dissolve 5-Fluoro-6-methylnicotinonitrile in THF and add dropwise to the LDA solution at -78°C. The solution will likely turn deep red/orange (formation of the lithiated anion).
-
Incubation: Stir at -78°C for 30 minutes. Do not warm, or self-condensation may occur.
-
Electrophile Trapping: Add the electrophile (e.g., Methyl Iodide, Benzaldehyde, or an epoxide) dropwise.
-
Quench: After 1 hour, quench with saturated NH4Cl solution at -78°C, then warm to room temperature.
-
Purification: Extract with EtOAc. The product requires column chromatography (Hexane/EtOAc) as the polarity changes significantly.
Troubleshooting:
-
Issue: Low yield/Polymerization.
-
Fix: Ensure temperature stays below -70°C. If the nitrile is attacked by LDA (rare at -78°C but possible), use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) as a bulkier, non-nucleophilic base.
Protocol C: Reduction to Aminomethyl Pyridine
Context: Reducing the nitrile yields a primary amine, a precursor for reductive aminations or sulfonamide formation.
Step-by-Step Methodology:
-
Catalyst: Use Raney Nickel (activated) or 10% Pd/C in Methanol .
-
Additives: Add Ammonia (7N in MeOH) or a trace of HCl . Crucial: Acid or Ammonia prevents the formation of secondary amines (dimers) by suppressing the condensation of the intermediate imine with the product amine.
-
Hydrogenation: Apply H2 gas (balloon pressure or 3 atm in a Parr shaker).
-
Time: Stir for 6-12 hours at RT.
-
Workup: Filter through Celite. Concentrate the filtrate.
-
Salt Formation: Treat the crude oil with HCl/Dioxane to isolate the stable dihydrochloride salt .
Comparative Data Table
| Transformation | Reagents | Primary Product | Key Challenge | Solved By |
| Hydrolysis | KOH, H2O2, DMSO | Primary Amide | Over-hydrolysis to Acid | Using basic peroxide (Radziszewski) stops at Amide. |
| Lateral Lithiation | LDA, THF, -78°C | C6-Alkylated Pyridine | Self-condensation | Maintain -78°C; use bulky base (LiTMP) if needed. |
| Reduction | H2, Pd/C, MeOH | Primary Amine | Secondary Amine Dimerization | Add NH3 or HCl to reaction media. |
| Oxidation | SeO2, Dioxane | Aldehyde (CHO) | Over-oxidation | Control stoichiometry; use microwave heating. |
References
-
Patent: 2-Amino-N-heteroaryl-nicotinamides as Nav1.8 Inhibitors. US Patent 11,377,438 B2. Assigned to Vertex Pharmaceuticals. (2022).[2]
-
Patent: Carboxamides as Ubiquitin-Specific Protease Inhibitors. WO 2020/033707 A1. (2020).
-
Literature: Synthesis and Functionalization of 5-Alkyl-6-methyl-2-thiouracils. Russian Journal of General Chemistry, 90, 2093–2097 (2020).[3] (Demonstrates reactivity of 6-methyl group in similar systems).
Sources
Application Note: Biocatalytic Hydrolysis of Fluorinated Nicotinonitriles
Precision Synthesis of Fluorinated Nicotinic Acids and Amides
Executive Summary
Fluorinated nicotinic acids (FNAs) and nicotinamides are critical pharmacophores in modern drug design, serving as bioisosteres that enhance metabolic stability and lipophilicity. Traditional chemical hydrolysis of fluorinated nicotinonitriles often requires harsh alkaline conditions (NaOH, >100°C), which can lead to defluorination (via
This guide details the enzymatic hydrolysis of fluorinated nicotinonitriles using Nitrilases (EC 3.5.5.1) and Nitrile Hydratases (NHase, EC 4.2.1.84).[1][2] We provide a validated workflow for converting substrates like 2-fluoro-3-cyanopyridine and 2,6-difluoro-3-cyanopyridine into their corresponding acids or amides with >99% chemoselectivity.
Mechanistic Foundations & The "Fluorine Effect"
The Biocatalytic Pathways
Two distinct enzyme classes govern the fate of the nitrile group. Selection depends on the desired end-product:
-
Nitrilases: Catalyze the direct hydrolysis of nitrile to carboxylic acid and ammonia, bypassing the amide intermediate. Ideal for synthesizing building blocks like 2-fluoronicotinic acid .
-
Nitrile Hydratases (NHase) + Amidases: NHases hydrate the nitrile to an amide.[3] If the acid is desired, an Amidase is required for the second step.
The Fluorine Effect on Catalysis
Fluorine substitution on the pyridine ring introduces unique electronic and steric challenges compared to non-fluorinated substrates (e.g., 3-cyanopyridine).
-
Electronic Activation (Inductive Effect
): Fluorine is highly electronegative. When positioned ortho or para to the cyano group, it withdraws electron density, making the nitrile carbon more electrophilic. Theoretically, this accelerates the nucleophilic attack by the enzyme's active site cysteine (in nitrilases). -
Steric Hindrance: A fluorine atom (Van der Waals radius ~1.47 Å) is larger than hydrogen (~1.2 Å). Ortho-fluorine substitution (e.g., at C2 or C4 relative to C3-cyano) can sterically clash with the enzyme's binding pocket, requiring tunnel engineering or specific mutant selection (e.g., Rhodococcus mutants).
Pathway Visualization
The following diagram illustrates the bifurcation between Nitrilase and NHase pathways and the critical catalytic triad interaction.
Figure 1: Divergent pathways for enzymatic nitrile conversion. Pathway A (Red) yields acids; Pathway B (Green) yields amides.
Experimental Protocols
Protocol A: High-Throughput Enzyme Screening (Microscale)
Objective: Identify a nitrilase variant that tolerates the specific fluorination pattern of your substrate.
Materials:
-
Substrate: 2-fluoro-3-cyanopyridine (50 mM stock in DMSO).
-
Enzyme Library: Commercial Nitrilase Panel (e.g., Codexis, Almac) or wild-type strains (Rhodococcus rhodochrous, Alcaligenes faecalis).
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
Procedure:
-
Preparation: In a 96-well deep-well plate, dispense 900 µL of buffer and 10 mg of lyophilized enzyme powder (or 100 µL cell lysate).
-
Initiation: Add 20 µL of substrate stock (Final conc: 1 mM, 2% DMSO).
-
Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 18 hours.
-
Quenching: Add 100 µL Acetonitrile (ACN) with 0.1% TFA to precipitate proteins. Centrifuge at 4000 rpm for 10 min.
-
Analysis: Analyze supernatant via HPLC (C18 column, Water/ACN gradient).
-
Success Metric: >20% conversion to acid with <5% amide byproduct.
-
Protocol B: Reaction Optimization & Scale-Up (Gram Scale)
Objective: Mitigate substrate inhibition and ammonia toxicity during scale-up.
Challenge: Nitrilase hydrolysis releases stoichiometric ammonia. In a closed system, this raises pH (>9.0), causing enzyme inactivation and potential defluorination of the substrate. Solution: Use a pH-stat fed-batch system.
Workflow Diagram:
Figure 2: Optimization workflow for scaling fluorinated nicotinonitrile hydrolysis.
Step-by-Step Methodology:
-
Reactor Setup: Use a 100 mL jacketed vessel with overhead stirring.
-
Biocatalyst Loading: Suspend 500 mg of selected Nitrilase (or 5g wet cells) in 45 mL Phosphate Buffer (50 mM, pH 7.2).
-
Substrate Feeding: Dissolve 1.0 g of 2-fluoro-3-cyanopyridine in 5 mL DMSO.
-
Do not add all at once. Add 1 mL to initiate.
-
-
Reaction Control:
-
Temp: Maintain 30°C.
-
pH: Set pH-stat to maintain pH 7.2 ± 0.2 using 1M HCl. (Crucial: This neutralizes the produced ammonia).
-
-
Feeding: As HPLC shows substrate depletion (<5 mM), add subsequent 1 mL aliquots of substrate stock.
-
Termination: Once conversion >98%, filter off the biocatalyst (can be recycled if immobilized).
-
Isolation: Acidify filtrate to pH 2.0 with 6M HCl. The fluorinated nicotinic acid often precipitates as a white solid. Filter and dry.
Data Analysis & Troubleshooting
Comparative Hydrolysis Data
The table below highlights the efficiency of biocatalysis versus chemical hydrolysis for 2-fluoro-3-cyanopyridine .
| Parameter | Chemical Hydrolysis (NaOH) | Enzymatic Hydrolysis (Nitrilase) |
| Temperature | 100°C (Reflux) | 30°C |
| pH | > 12.0 | 7.0 - 8.0 |
| Time | 2 - 4 hours | 12 - 24 hours |
| Yield | 65 - 75% | > 90% |
| Side Products | 2-hydroxy-3-cyanopyridine (Defluorination) | None detected |
| Selectivity | Low (Attacks F and CN) | High (Chemoselective for CN) |
Troubleshooting Guide
-
Issue: Low Conversion (<10%).
-
Cause: Substrate inhibition or steric bulk of Fluorine.
-
Fix: Switch to Fed-Batch mode (Protocol B). If steric, screen "tunnel-engineered" mutants (e.g., Rhodococcus mutants with expanded active sites).
-
-
Issue: Formation of Amide instead of Acid.
-
Cause: Presence of Nitrile Hydratase activity in whole cells.[4]
-
Fix: Use purified Nitrilase or add an Amidase to convert the intermediate amide to acid.
-
-
Issue: Defluorination.
References
-
Gong, J. S., et al. (2018).[7] "Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture." Bioresource Technology. Link
-
Zhou, Z., et al. (2021).[3] "Substrate access tunnel engineering for improving the catalytic activity of a thermophilic nitrile hydratase toward pyridine and pyrazine nitriles." Biochemical and Biophysical Research Communications. Link
-
Wang, M., et al. (2023). "Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor." Fermentation. Link
-
Thuronyi, B. W., & Chang, M. C. (2015).[8] "Catalytic control of enzymatic fluorine specificity." Proceedings of the National Academy of Sciences. Link
-
Cai, X., et al. (2024). "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids." Molecules. Link
Sources
- 1. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the broadened substrate scope of nitrile hydratase by static and dynamic structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate access tunnel engineering for improving the catalytic activity of a thermophilic nitrile hydratase toward pyridine and pyrazine nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 8. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for nicotinonitrile synthesis
Welcome to the Nicotinonitrile Synthesis & Optimization Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, chemical engineers, and drug development professionals navigate the complexities of synthesizing 3-cyanopyridine (nicotinonitrile) and its highly functionalized derivatives.
This guide moves beyond basic procedures. It is structured to provide a mechanistic understanding of reaction conditions, self-validating experimental designs, and root-cause analysis for common troubleshooting scenarios.
Core Reaction Pathways & Logical Workflow
The synthesis and derivatization of nicotinonitrile span industrial gas-phase oxidations to precise, multicomponent lab-scale condensations. The diagram below maps the logical workflow of these synthetic routes and downstream troubleshooting pathways.
Logical workflow for nicotinonitrile synthesis, derivatization, and downstream troubleshooting.
Standardized Experimental Protocols
Every protocol below is designed as a self-validating system, ensuring that you can verify the success of each step before proceeding.
Protocol A: Industrial-Scale Ammoxidation of 3-Picoline
The industrial standard for producing unsubstituted nicotinonitrile relies on the catalytic ammoxidation of 3-picoline [1].
-
Causality & Mechanism : The reaction utilizes a mixed metal oxide catalyst to facilitate the oxidative conversion of the methyl group to a nitrile. The specific molar ratio of 3-picoline to ammonia and air prevents over-oxidation to nicotinic acid while ensuring complete conversion.
-
Step-by-Step Methodology :
-
Catalyst Preparation : Prepare a catalyst bed comprising V₂O₅ (10%), TiO₂ (5%), and Mo₂O₃ (1.5%) loaded onto an SiO₂ support.
-
Reactor Equilibration : Preheat the continuous-flow reactor to the optimal oxidative ammonolysis temperature of 365–370 °C.
-
Vapor Injection : Introduce the vaporized mixture of 3-picoline, ammonia, and air at a strict molar ratio of 1 : 1.5–1.8 : 2.5–3.0.
-
Isolation : Condense the effluent to isolate crude nicotinonitrile, followed by vacuum distillation.
-
-
Validation & QC : Assay the final product via GC-FID. A successful run will show <1% residual 3-picoline and <0.5% nicotinic acid byproduct.
Protocol B: Multicomponent Synthesis of 2-Amino-3-cyanopyridines
For drug discovery applications, highly substituted 2-amino-3-cyanopyridines are synthesized via a multi-component Knoevenagel condensation and Michael addition sequence [2].
-
Causality & Mechanism : Malononitrile acts as the key nucleophile. Lewis acid catalysts (such as Zn²⁺) enhance the electrophilicity of the nitrile by stabilizing the negative charge during nucleophilic attack. Ammonium acetate provides the nitrogen source for the final cyclization.
-
Step-by-Step Methodology :
-
Reagent Mixing : In a reaction vessel, combine arylaldehyde (1.0 mmol), acetophenone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst Addition : Add 5 mg of a Lewis acid catalyst (e.g., GO/IL/ZnₓClₐ).
-
Thermal Activation : Heat the mixture to 110 °C under solvent-free conditions for exactly 40 minutes.
-
Work-up : Cool to room temperature and crystallize the crude product from 15–20 mL of cold ethanol.
-
-
Validation & QC : Verify the product via FT-IR spectroscopy. A successful synthesis will display a sharp, characteristic absorption band at ~2215 cm⁻¹ corresponding to the cyano (–C≡N) functional group.
Protocol C: Continuous Flow Synthesis of Nicotinonitrile Precursors
-
Causality & Mechanism : Synthesizing enamine precursors in batch often leads to dimerization. Continuous flow minimizes residence time, preventing side reactions, while elevated temperatures drive off water byproducts that foul the catalyst [3].
-
Step-by-Step Methodology :
-
Column Packing : Pack a flow column with 2.00 g of Al₂O₃ and 1.50 g of molecular sieves.
-
Thermal Control : Heat the column reactor to 95 °C.
-
Flow Execution : Pump a 1.0 M solution of acetone and malononitrile in dichloromethane (DCM) through the column with a precise residence time of 2 minutes.
-
Collection : Collect the enamine intermediate directly into a receiving flask.
-
-
Validation & QC : Monitor the output via inline UV-Vis or HPLC. Yields should consistently exceed 93%.
Quantitative Data: Reaction Condition Optimization
The following table summarizes the optimized parameters across different synthetic routes to facilitate quick comparison and process selection.
| Substrate / Route | Catalyst System | Solvent / Medium | Temp (°C) | Time / Residence | Target Yield (%) |
| 3-Picoline (Ammoxidation) | V₂O₅/TiO₂/Mo₂O₃ on SiO₂ | Gas Phase (Air/NH₃) | 365–370 | Continuous | > 90% |
| Multicomponent Condensation | GO/IL/ZnₓClₐ | Solvent-free | 110 | 40 min | 56–57% |
| Continuous Flow (Enamine) | Al₂O₃ / Molecular Sieves | DCM (1.0 M) | 95 | 2 min | > 93% |
| Hydrogenation (to Aldehyde) | Raney-Nickel (60% Ni) | Aqueous Acetic Acid | 10–30 | 3–6 hrs | 93.3% |
Troubleshooting & FAQs
Q1: During the downstream hydrogenation of 3-cyanopyridine to nicotinaldehyde, my reaction stalls and yields are exceptionally low. What is causing catalyst deactivation? Analyst Insight : Your catalyst has likely lost its activity due to acid poisoning. While an acidic medium is required to suppress the formation of primary amine side products (like 3-picolylamine), strongly acidic conditions will irreversibly poison Raney-nickel catalysts [4]. Resolution : Ensure you are using a strictly controlled, mildly acidic system. A validated protocol uses 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid with 14.6 g of moist Raney-nickel under 1 bar of H₂ pressure. If the reaction has already stalled, the catalyst cannot be recovered; you must filter, adjust the pH slightly, and introduce fresh Raney-nickel.
Q2: In the multicomponent synthesis of 2-amino-3-cyanopyridines, I am observing incomplete conversion and tarry byproducts. How can I optimize this? Analyst Insight : Tarry byproducts in Knoevenagel-based multicomponent reactions usually result from thermal degradation over extended reaction times or an imbalance in the electrophile/nucleophile ratio. Traditional organic solvents can exacerbate this by lowering the localized concentration of reactants and slowing down the cyclization step [2]. Resolution : Shift to solvent-free conditions. Running the reaction at 110 °C without solvent, using a Lewis acid catalyst, maximizes the physical interaction between malononitrile and the aldehyde. This achieves full conversion in ~40 minutes, preventing the formation of degradation tars.
Q3: When scaling up the synthesis of nicotinonitrile precursors via continuous flow, my yields drop from 91% to 48% within 15 minutes. Why is the system degrading? Analyst Insight : In continuous flow systems utilizing Al₂O₃ columns, water is generated as a byproduct during the Knoevenagel condensation. At high reactant concentrations, this water rapidly fouls the alumina column, deactivating the basic sites required for the reaction [3]. Resolution : Increase the column temperature to 95 °C. While higher temperatures might seem counterintuitive for intermediate stability, heating the Al₂O₃ column actively drives off the generated water, keeping the catalyst surface active. Combined with a fast 2-minute residence time, yields can be stabilized at >93% indefinitely.
References
- Source: Google Patents (Patent CN104961678A)
-
Eco-friendly and recyclable ionic liquid–zinc chloride catalyst supported on graphene oxide from Nypa fruticans husk for green synthesis of 2-amino-3-cyanopyridine derivatives Source: RSC Publishing URL:[Link]
-
Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine Source: Beilstein Journal of Organic Chemistry URL:[Link]
Technical Support Center: Purification of 5-Fluoro-6-methylnicotinonitrile
Welcome to the technical support center for the purification of 5-Fluoro-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of 5-Fluoro-6-methylnicotinonitrile?
A1: The impurities present in your sample will largely depend on the synthetic route employed. For substituted nicotinonitriles, common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, if the synthesis involves a substitution reaction on a di-substituted pyridine ring, you might find residual starting material. If a methyl group is introduced, you could have over- or under-methylated byproducts. Similarly, if the nitrile group is introduced via cyanation, residual cyanide reagents or hydrolyzed intermediates could be present. Solvents used in the reaction and workup are also common impurities.
Q2: My 5-Fluoro-6-methylnicotinonitrile is an oil, but I expect it to be a solid. What should I do?
A2: The presence of impurities is the most common reason for a compound that should be a solid to appear as an oil or a low-melting solid. Even small amounts of residual solvent or reaction byproducts can significantly depress the melting point. First, ensure all volatile solvents are removed under high vacuum. If the product remains an oil, it is likely that purification by column chromatography is necessary to remove the impurities that are preventing crystallization.
Q3: How do the fluoro and methyl substituents on the pyridine ring affect the choice of purification method?
A3: The substituents on the pyridine ring significantly influence the molecule's polarity, solubility, and potential for intermolecular interactions, which are critical factors in selecting a purification strategy. The electron-withdrawing fluorine atom increases the molecule's polarity, while the electron-donating methyl group has a lesser, opposing effect. This balance in polarity will dictate the compound's behavior in chromatography and its solubility in various solvents. For instance, the increased polarity due to the fluorine atom might necessitate a more polar solvent system in normal-phase chromatography compared to an unsubstituted nicotinonitrile.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, success depends on the careful selection of a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain in solution.
Problem: My 5-Fluoro-6-methylnicotinonitrile will not crystallize from solution.
-
Possible Cause: The solution is not saturated, or the chosen solvent is too good at dissolving the compound.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
If that fails, add a seed crystal of pure product if available.
-
If no crystals form, slowly evaporate some of the solvent to increase the concentration of the product.[1]
-
If the product still "oils out" or remains in solution, the solvent is likely too solubilizing. In this case, you may need to select a different solvent or a solvent system (a mixture of a "good" solvent and a "poor" solvent).
-
Problem: The recovered product after recrystallization is still impure.
-
Possible Cause: Impurities may have co-crystallized with the product, or the crystals may have trapped the impure mother liquor.
-
Solution:
-
Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration.
-
If co-crystallization is suspected, a second recrystallization may be necessary. Ensure the cooling process is slow to allow for the formation of well-ordered crystals, which are less likely to incorporate impurities.[1]
-
If the impurities have very similar properties to the product, recrystallization may not be sufficient. In this case, column chromatography is the recommended next step.
-
Table 1: Common Solvents for Recrystallization of Organic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexanes | ~69 | Non-polar | Good for non-polar compounds. Often used as the "poor" solvent in a solvent pair. |
| Ethyl Acetate | 77 | Polar aprotic | A versatile solvent for a wide range of polarities. |
| Acetone | 56 | Polar aprotic | Tends to dissolve many organic compounds. |
| Ethanol | 78 | Polar protic | Good for more polar compounds, can form hydrogen bonds. |
| Water | 100 | Very polar | Used for compounds with significant water solubility. |
| Toluene | 111 | Non-polar | A higher boiling point alternative to hexanes. |
This table provides general guidance. The ideal solvent for 5-Fluoro-6-methylnicotinonitrile must be determined experimentally.
Experimental Protocol: Systematic Solvent Selection for Recrystallization
-
Place a small amount of your crude 5-Fluoro-6-methylnicotinonitrile (a few milligrams) into several test tubes.
-
To each tube, add a different solvent from Table 1 dropwise at room temperature. Observe the solubility. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes with the insoluble samples. A good solvent will dissolve the compound when hot.
-
Allow the dissolved samples to cool slowly to room temperature, and then in an ice bath. A good solvent will result in the formation of crystals.
-
Select the solvent that provides the best balance of low solubility when cold and high solubility when hot.
Diagram 1: Troubleshooting a Failed Recrystallization
Caption: Decision tree for troubleshooting recrystallization.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase (a solvent or mixture of solvents).
Problem: My compound streaks on the TLC plate during method development.
-
Possible Cause 1: The compound is too polar for the silica gel, leading to strong interactions.
-
Solution 1: Add a small amount of a polar modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape.[1]
-
Possible Cause 2: The sample is overloaded on the TLC plate.
-
Solution 2: Use a more dilute solution of your compound for spotting on the TLC plate.[1]
Problem: I have poor separation between my product and an impurity.
-
Possible Cause: The polarity of the mobile phase is not optimized.
-
Solution: Systematically vary the ratio of the solvents in your mobile phase. If you are using a hexanes/ethyl acetate system, for example, try a gradient of solvent mixtures to find the optimal separation. Small changes in the solvent ratio can have a significant impact on resolution.
Problem: My product will not elute from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound through the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate. If that is insufficient, a more polar solvent like methanol can be added in small increments.
Table 2: Common Mobile Phase Systems for Normal-Phase Chromatography
| Solvent System | Polarity | Typical Applications |
| Hexanes / Ethyl Acetate | Low to Medium | A good starting point for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | For more polar compounds that do not elute with less polar systems. |
| Toluene / Acetone | Low to Medium | An alternative to hexanes/ethyl acetate. |
The optimal mobile phase for 5-Fluoro-6-methylnicotinonitrile will depend on the impurities present and should be determined by TLC analysis.
Diagram 2: General Purification Workflow for Crude 5-Fluoro-6-methylnicotinonitrile
Caption: General workflow for purification.
References
- Technical Support Center: Purification of Substituted Benzonitriles - Benchchem.
- Solubility of Organic and Inorganic Chemicals in Selected Solvents.
- Troubleshooting Purification Methods - Sigma-Aldrich.
Sources
Technical Support Center: Optimizing 5-Fluoro-6-methylnicotinonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Fluoro-6-methylnicotinonitrile (also known as 5-fluoro-6-methylpyridine-3-carbonitrile). This compound is a critical building block in the development of 1[1] and2[2]. Due to the highly electron-deficient nature of the fluorinated pyridine ring, researchers frequently encounter chemoselectivity and yield issues during its synthesis. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to optimize your synthetic workflows.
Synthesis Workflows
There are two primary synthetic routes to access 5-fluoro-6-methylnicotinonitrile:
-
Route A: Palladium-catalyzed cyanation of 3-bromo-5-fluoro-6-methylpyridine[1].
Primary synthetic routes for 5-fluoro-6-methylnicotinonitrile.
Quantitative Process Data
Table 1: Comparison of Synthetic Routes and Expected Impurity Profiles
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Major Byproducts | Primary Troubleshooting Focus |
| A. Pd-Catalyzed Cyanation | 3-Bromo-5-fluoro-6-methylpyridine | Zn(CN)₂, Pd(tBu₃P)₂, NMP | 65 - 82% | Protodebrominated species, homocoupling dimers | Catalyst deactivation, moisture control |
| B. Reductive Dechlorination | 2-Chloro-5-fluoro-6-methylnicotinonitrile | Zn dust, Glacial AcOH | 75 - 88% | Primary amine (over-reduction), defluorinated core | Chemoselectivity, mass transfer (stirring) |
Troubleshooting & FAQs
Q1: During the Pd-catalyzed cyanation (Route A), my yield stalls at 40-50% and I observe unreacted starting material. How can I drive the reaction to completion? Causality & Solution: The stalling is typically caused by catalyst poisoning or poor solubility of the cyanide source. Zinc cyanide (Zn(CN)₂) is polymeric and highly insoluble in standard organic solvents. If the local concentration of dissolved cyanide is too low, the oxidative addition complex (Pd-Ar) rests in an off-cycle state, leading to catalyst degradation.
-
Actionable Step: Utilize microwave irradiation at 130°C to help disrupt the Zn(CN)₂ crystal lattice[1]. Alternatively, add a catalytic amount of zinc dust (2-5 mol%) to reduce any oxidized Pd(II) back to the active Pd(0) species, ensuring the catalytic cycle remains robust.
Q2: I am seeing significant protodebromination (formation of 3-fluoro-2-methylpyridine) instead of the desired nitrile. What is going wrong? Causality & Solution: Protodebromination occurs when the palladium-aryl intermediate undergoes protonation rather than transmetalation with the cyanide source. This is a direct consequence of moisture in the reaction mixture or the solvent.
-
Actionable Step: A self-validating protocol requires rigorous exclusion of water. Use anhydrous NMP, store Zn(CN)₂ in a desiccator, and sparge the solvent with argon for at least 15 minutes prior to adding the palladium catalyst. If the issue persists, switch to a more sterically demanding, electron-rich ligand like tBu₃P, which accelerates the transmetalation step relative to the competing protonation pathway.
Q3: When attempting reductive dechlorination (Route B) using Pd/C and H₂, I am getting over-reduction of the nitrile group to a primary amine. How do I prevent this? Causality & Solution: The nitrile group (-C≡N) is highly susceptible to catalytic hydrogenation. Standard Pd/C under an H₂ atmosphere lacks the chemoselectivity required to differentiate between the C-Cl bond and the C≡N pi-system.
-
Actionable Step: Abandon H₂ gas for this specific transformation. Instead, use a dissolving metal reduction system (Zinc dust in glacial acetic acid). The single-electron transfer (SET) mechanism from the zinc surface selectively cleaves the weaker C-Cl bond while leaving the nitrile group completely intact.
Logical troubleshooting tree for low yields in Pd-catalyzed cyanation.
Validated Experimental Protocols
Protocol A: Microwave-Assisted Cyanation of 3-Bromo-5-fluoro-6-methylpyridine
Self-Validating Principle: The use of microwave irradiation ensures rapid, homogeneous heating, preventing the slow thermal degradation of the Pd catalyst that plagues conventional heating methods.
-
Preparation: To a microwave-safe vial equipped with a magnetic stir bar, add 3-bromo-5-fluoro-6-methylpyridine (1.0 equiv, e.g., 200 mg) and zinc cyanide (0.6 equiv, providing 1.2 equiv of CN⁻).
-
Inert Atmosphere: Transfer the vial to a glovebox or apply three vacuum/argon backfill cycles.
-
Solvent: Inject anhydrous, argon-sparged N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.
-
Reaction: Seal the vial and subject it to microwave irradiation at 130°C for 45 minutes. Causality note: The rapid heating profile ensures transmetalation outcompetes catalyst resting states.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove zinc salts and palladium black.
-
Washing: Wash the organic filtrate with 1M aqueous NaOH (to destroy unreacted HCN/cyanide), followed by water and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Chemoselective Dechlorination of 2-Chloro-5-fluoro-6-methylnicotinonitrile
Self-Validating Principle: Utilizing a heterogeneous single-electron transfer (SET) mechanism inherently protects the reducible nitrile group, ensuring absolute chemoselectivity.
-
Preparation: Dissolve 3 (1.0 equiv, e.g., 500 mg) in glacial acetic acid (10 mL) in a round-bottom flask[3].
-
Activation: Add activated Zinc dust (3.0 equiv) in a single portion. Causality note: Zinc dust must be activated prior to use (washed with dilute HCl, water, ethanol, and ether, then dried) to remove the passivating ZnO layer, ensuring efficient electron transfer.
-
Reaction: Stir the suspension vigorously at 40°C for 2-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Filter the mixture through Celite to remove unreacted zinc. Wash the filter cake with ethyl acetate.
-
Neutralization: Carefully neutralize the combined filtrate with saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~7.5.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the title compound.
References
- Title: US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.
- Title: WO2019032863A1 - Carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents URL
- Title: 82671-02-1 | 2,6-Dichloro-5-fluoronicotinonitrile Source: AiFChem URL
Sources
Technical Support Center: Challenges in the Scale-Up of 5-Fluoro-6-methylnicotinonitrile Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 5-Fluoro-6-methylnicotinonitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during production. Our focus is on explaining the causality behind experimental choices to ensure robust and scalable synthetic processes.
Section 1: Synthesis and Reaction Control
This section addresses common hurdles during the core chemical transformation, focusing on yield optimization, side reaction mitigation, and thermal management.
Q1: My reaction yield for the fluorination step is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of fluoropyridines, such as 5-Fluoro-6-methylnicotinonitrile, often via Nucleophilic Aromatic Substitution (SNAr), can be attributed to several factors.[1][2]
Common Causes & Solutions:
-
Presence of Water: Moisture is a critical antagonist in fluorination reactions. Water can react with both the starting material (e.g., 6-chloro-5-methylnicotinonitrile) and the fluorinated product to form the corresponding hydroxypyridine byproduct, which is often difficult to remove and significantly reduces the yield.[1]
-
Solution: Ensure all solvents are anhydrous and glassware is thoroughly dried before use. Use of freshly dried, finely powdered potassium fluoride (KF), particularly spray-dried KF, is recommended due to its high surface area and reactivity.[1] Store all reagents under strictly anhydrous conditions.
-
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reactivity.
-
Solution: Consider incrementally increasing the reaction temperature or extending the reaction time. However, be cautious as excessive heat can lead to decomposition or dimerization side reactions.[1][2] Alternatively, a more reactive fluoride source like Cesium Fluoride (CsF) can be employed.[2] The reaction progress should be closely monitored by TLC, GC, or HPLC to determine the optimal endpoint.[3]
-
-
Ineffective Solvent: The choice of solvent is crucial for solubilizing the fluoride salt and facilitating the SNAr reaction.
-
Solution: High-boiling point, polar aprotic solvents like DMSO, DMF, and Sulfolane are commonly used for Halex reactions.[1] If one is not effective, consider trying another, as solvent choice can significantly impact reaction rate and yield.
-
-
Poor Fluoride Source Activity: The physical properties of the fluoride salt play a major role.
Q2: I'm observing significant isomeric impurities. How can I improve the regioselectivity of the fluorination?
The formation of isomeric byproducts is a common challenge, particularly if the synthetic route involves direct fluorination or if there are multiple reactive sites on the pyridine ring.[1]
Strategies for Improving Regioselectivity:
-
Route Selection: The most reliable method to ensure high regioselectivity is to use a starting material where the desired position for fluorination is uniquely activated. For 5-Fluoro-6-methylnicotinonitrile, a halogen exchange (SNAr) reaction starting from 5-chloro- or 5-bromo-6-methylnicotinonitrile is the most direct and selective route.
-
Blocking Groups: If a direct fluorination approach is used, consider the use of blocking groups on other positions of the pyridine ring to direct the fluorination to the desired C-5 position. These groups can be removed in a subsequent step.
-
Reaction Conditions: For certain fluorination reactions, the choice of fluorinating agent and solvent can influence regioselectivity. Careful optimization of these parameters is necessary. For instance, in C-H fluorination, different reagents can exhibit different selectivities.[5]
Q3: The fluorination reaction is highly exothermic and difficult to control at a larger scale. What are the best practices for thermal management?
Exothermic reactions are a major safety concern during scale-up.[6] SNAr reactions for producing fluoropyridines are known to be significantly exothermic, and poor temperature control can lead to runaway reactions, decomposition, and the formation of undesirable byproducts.[2]
Thermal Management Strategies:
-
Slow Reagent Addition: Add the most reactive reagent (often the substrate to the heated solvent/fluoride source mixture) slowly and in a controlled manner to manage the rate of heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). Have an emergency cooling bath (e.g., ice-water) readily available.[6]
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this may impact reaction kinetics and vessel occupancy.
-
Continuous Flow Chemistry: For highly exothermic and hazardous reactions, transitioning to a continuous flow reactor is a superior alternative. Flow reactors offer excellent heat exchange due to their high surface-area-to-volume ratio, allowing for precise temperature control and safer handling of hazardous intermediates.[7][8]
Section 2: Work-up and Purification
Post-reaction processing is critical for isolating a product with high purity. The unique properties of fluorinated compounds and the nature of the reagents used can present specific challenges.
Q4: What is a standard work-up procedure for a fluorination reaction at scale, and how do I handle quenching?
A robust work-up procedure is essential to neutralize reactive species and facilitate product isolation.
Step-by-Step General Work-up Protocol:
-
Cooling: Once the reaction is deemed complete by in-process controls (e.g., HPLC, GC), cool the reaction mixture to room temperature.
-
Quenching (optional but recommended): If an excess of a reactive fluorinating agent was used, a quenching step may be necessary. A common procedure involves carefully adding the reaction mixture to a stirred, cooled solution of a mild reducing agent like aqueous sodium bisulfite.[6]
-
Filtration: If a solid fluoride source like KF was used, filter the cooled reaction mixture to remove the inorganic salts. Wash the filter cake with the reaction solvent to recover any entrained product.
-
Extraction: The filtrate is typically subjected to a liquid-liquid extraction. Dilute the mixture with water and extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[9]
-
Washing: Wash the combined organic layers with water and then with brine to remove residual polar solvents (like DMF or DMSO) and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Q5: I am struggling to remove hydroxypyridine and other polar impurities from my final product. What purification strategies are most effective?
Hydroxypyridine byproducts, formed from reactions with residual water, are a common and troublesome impurity.[1] Effective purification requires targeting the differences in physical properties between the desired product and the impurities.
Purification Troubleshooting Workflow
Caption: Decision workflow for purifying 5-Fluoro-6-methylnicotinonitrile.
Detailed Purification Techniques:
-
Recrystallization: This is often the most effective and scalable method for solid products. Experiment with various solvent systems. A good starting point is a non-polar solvent like toluene or heptane, with a more polar co-solvent like ethyl acetate or isopropanol added to achieve dissolution at elevated temperatures.
-
Acid/Base Wash: Hydroxypyridines are weakly acidic and can sometimes be removed with a dilute basic wash (e.g., aq. NaHCO₃). Conversely, if the impurities are basic in nature, a dilute acid wash (e.g., 1M HCl) can be effective, provided the nitrile group is stable to these conditions.
-
Column Chromatography: While less ideal for large-scale production, silica gel chromatography is an excellent method for removing stubborn impurities at the lab or pilot scale.[6] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate is typically effective.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable purification method, especially for removing non-volatile impurities.[10]
| Purification Method | Best For | Scale-up Potential | Key Consideration |
| Recrystallization | Removing minor impurities from a solid product. | Excellent | Requires finding a suitable solvent system. |
| Acid/Base Wash | Removing acidic or basic impurities. | Good | Product must be stable to the pH change. |
| Chromatography | Removing closely related isomers or impurities. | Poor to Moderate | Costly and generates significant solvent waste. |
| Distillation | Purifying thermally stable liquids or low-melting solids. | Good | Product must be volatile and stable at distillation temperatures. |
Section 3: Scale-up and Safety
Transitioning from the benchtop to a pilot plant or manufacturing facility introduces significant safety and engineering challenges, especially when handling hazardous materials like cyanides.
Q6: The synthesis may involve cyanide salts or generate hydrogen cyanide (HCN). What are the absolute critical safety procedures for handling these materials at scale?
Cyanide compounds are highly toxic via all routes of exposure (inhalation, ingestion, and skin absorption).[11] The liberation of highly toxic and flammable hydrogen cyanide (HCN) gas upon contact with acids is a primary hazard.[12][13] Strict adherence to safety protocols is non-negotiable.
Critical Safety Protocols for Cyanide Handling:
-
Engineering Controls:
-
All handling of cyanide salts and reactions involving them must be conducted in a well-ventilated chemical fume hood or an enclosed, exhausted reactor system.[12][14]
-
Maintain awareness of the pH of any cyanide solutions. An acidic pH will release highly toxic HCN gas.[14] Keep all acids out of the designated cyanide work area unless required for the reaction, in which case they should be added via a controlled-addition pump.[13]
-
-
Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves. Butyl rubber or Viton are preferred for direct handling, while double-gloving with nitrile is a minimum for incidental contact.[12][14]
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[11]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[12]
-
-
Administrative Controls:
-
Never work alone when handling cyanides.[15]
-
Establish a clearly marked "designated area" for cyanide use.[13]
-
Ensure all personnel are trained on this specific SOP and are aware of the symptoms of cyanide exposure (weakness, headache, dizziness, rapid breathing, nausea).[12][14]
-
An emergency response plan must be in place, including access to a cyanide antidote kit and trained first responders.
-
Safety Control Workflow for Cyanide Use
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vapourtec.com [vapourtec.com]
- 8. researchgate.net [researchgate.net]
- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 12. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 13. lsuhsc.edu [lsuhsc.edu]
- 14. ehs.unm.edu [ehs.unm.edu]
- 15. adelaide.edu.au [adelaide.edu.au]
Technical Support Center: Synthesis of 5-Fluoro-6-methylnicotinonitrile
Ticket ID: #FMN-560-SYN Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering difficulties in the synthesis of 5-Fluoro-6-methylnicotinonitrile (CAS: 1354009-88-1), a critical pharmacophore often utilized in the development of KRAS G12C inhibitors and other kinase-targeting small molecules.[1]
This guide addresses the two primary synthetic pathways:
-
The "Reliable" Lab-Scale Route: Pd-Catalyzed Cyanation of 3-bromo-5-fluoro-2-methylpyridine.[1][2]
-
The "Scalable" Industrial Route: Halex (Halogen Exchange) Fluorination of 5-chloro-6-methylnicotinonitrile.[1]
Part 1: Route Selection Strategy
Before troubleshooting, confirm you are using the optimal pathway for your scale and available precursors.
Figure 1: Decision matrix for selecting the synthetic pathway based on precursor availability and scale.
Part 2: Troubleshooting The Cyanation Route (Pd-Catalyzed)
Precursor: 3-Bromo-5-fluoro-2-methylpyridine Reagents: Zn(CN)₂, Pd(dppf)Cl₂, Zn dust.[1][2]
Common Failure Modes
Q: My reaction stalled at 60% conversion, and adding more catalyst didn't help. A: This is classic catalyst poisoning caused by oxidation.
-
The Mechanism: Pd(0) is sensitive to dissolved oxygen.[2] If your solvent (DMF/NMP) was not rigorously degassed, the active catalytic species dies before the cycle completes.
-
The Fix: Do not just sparge with nitrogen.[1] Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.[1]
-
Addative: Add 1-2 mol% Zinc dust (activation) . This reduces any oxidized Pd(II) back to the active Pd(0) species in situ.
Q: I see a major impurity with double the molecular weight. A: You have formed the homocoupling dimer (biaryl formation).
-
Cause: This occurs when the cyanide source is widely insoluble or the transmetallation step is slow.
-
The Fix:
-
Switch solvent to wet DMF (add 1% water). While counterintuitive, trace water helps solubilize Zn(CN)₂ slightly, accelerating the transmetallation over the homocoupling.
-
Switch ligand to Xantphos or dppf .[1] Monodentate ligands (like PPh₃) are more prone to dissociation and homocoupling side reactions.
-
Optimized Protocol (Cyanation)
-
Charge: 3-Bromo-5-fluoro-2-methylpyridine (1.0 eq), Zn(CN)₂ (0.6 eq), Zn dust (0.05 eq), and Pd(dppf)Cl₂ (0.03 eq).[1]
-
Solvent: Anhydrous DMF (0.2 M concentration).
-
Degas: Sparging (15 min) or Freeze-Pump-Thaw.
-
Heat: 120°C for 4–6 hours.
-
Workup: Quench with diluted NH₄OH (to sequester Zn salts) before extraction.
Part 3: Troubleshooting The Halex Route (SNAr)
Precursor: 5-Chloro-6-methylnicotinonitrile Reagents: Anhydrous KF, 18-Crown-6 (or TDA-1), Sulfolane or DMSO.[1][2]
Critical Safety Warning: The "Runaway" Risk
DANGER: Do not use DMAc (Dimethylacetamide) for this reaction if there is any risk of moisture ingress. [2] Reason: In the presence of fluoride and trace water, DMAc hydrolyzes to dimethylamine and acetic acid. The amine reacts with the substrate, generating heat. This creates a thermal runaway cycle that can lead to explosion [1].[1] Use Sulfolane or DMSO instead. [1]
Common Failure Modes
Q: The reaction is black/tarry and yield is <20%. A: You likely have "wet" fluoride.
-
The Science: The fluoride ion (F⁻) is a "hard" nucleophile with high charge density.[2] It is essentially "naked" in aprotic solvents.[1] If water is present, F⁻ becomes heavily solvated (H-bonded) and loses its nucleophilicity. To compensate, operators often overheat the reaction, leading to decomposition (tar).
-
The Fix:
Q: I am using 18-Crown-6 but conversion is still slow. A: The "Ambulance Effect" of the potassium ion.[1]
-
The Mechanism: The K⁺ ion must be sequestered to leave the F⁻ "naked" and reactive. 18-Crown-6 is specific for K⁺.[1][2] However, the leaving group (Cl⁻) eventually competes for the cation.
-
The Fix: Increase temperature to 160°C and ensure high agitation. The Halex reaction on a deactivated ring (due to the electron-donating methyl group) requires significant energy.[1]
Visualizing the Halex Workflow
Figure 2: Mandatory drying sequence for Halex fluorination to prevent hydration of the fluoride nucleophile.[1][2]
Part 4: Purification & Analytical Data
Purification Challenges
Issue: The product sublimes during vacuum drying.
-
Solution: 5-Fluoro-6-methylnicotinonitrile is a low-melting solid/volatile oil.[1] Do not dry under high vacuum (< 1 mbar) at elevated temperatures. Dry in a desiccator at ambient temperature or use a rotary evaporator with strictly controlled bath temperature (40°C).
Issue: Co-elution with starting material (Chloro-analog).
-
Solution: The polarity difference between the Cl- and F- analogs is minimal.[1]
-
Technique: Use a gradient of Heptane/EtOAc (0% to 20%) .
-
Recrystallization: If the crude is >85% pure, recrystallize from Hexane/IPA (9:1).
-
Analytical Verification
| Property | Value / Observation | Notes |
| Appearance | Off-white solid or pale yellow oil | Melts near 40-45°C. |
| ¹H NMR | ~2.6 ppm (s, 3H, CH₃) | Methyl group doublet (J ~ 2-3 Hz) due to F-coupling.[1][2] |
| ¹⁹F NMR | ~ -125 ppm | Diagnostic singlet (or quartet if H-coupled).[1] |
| MS (ESI) | [M+H]⁺ = 137.05 | Chlorinated precursor is M+H 153/155. |
References
-
Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process.Link
-
Finger, G. C., et al. (1959).[2] Aromatic Fluorine Compounds.[1][3][4][5] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.[1][6] (Foundational Halex chemistry).
-
Sasson, Y., et al. (1996).[2] Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid-liquid halex reaction.[1][4] Chem. Commun.[1][4]
-
PubChem. (2025).[2][7] 6-Chloro-5-methylnicotinonitrile Compound Summary. National Library of Medicine.[1] Link
Sources
- 1. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Halex process - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Monitoring of 5-Fluoro-6-methylnicotinonitrile
This guide functions as a specialized technical support center for researchers and process chemists working with 5-Fluoro-6-methylnicotinonitrile (CAS: 1211542-04-9). It is designed to move beyond basic "how-to" steps, offering deep analytical troubleshooting based on the physicochemical properties of fluorinated pyridines.
Executive Summary & Compound Profile
5-Fluoro-6-methylnicotinonitrile is a critical intermediate, often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan. Monitoring its synthesis requires distinguishing it from structurally similar regioisomers and halogenated precursors.
| Attribute | Specification | Technical Note |
| CAS Number | 1211542-04-9 | Verify against CAS 261625-67-6 (the 6-fluoro-5-methyl isomer). |
| Molecular Formula | C₇H₅FN₂ | MW: 136.13 g/mol |
| Key Functional Groups | Nitrile (-CN), Fluorine (-F), Pyridine Ring | The electron-deficient ring makes the nitrile susceptible to hydrolysis. |
| Solubility | MeOH, MeCN, DMSO | Poor solubility in water; requires organic modifier in HPLC. |
| UV Max | ~260–270 nm | Pyridine |
Analytical Method Selection Strategy
The choice between HPLC and GC depends on the stage of synthesis and the specific impurity profile.
Decision Matrix: Which Method When?
Figure 1: Decision tree for selecting the optimal analytical technique based on the phase of development.
HPLC Troubleshooting & Protocols
The Issue: Separation of the target product from its precursor (often 2-Chloro-5-fluoro-6-methylnicotinonitrile ) and regioisomers is challenging on standard C18 columns due to similar hydrophobicity.
Protocol A: Enhanced Selectivity for Fluoro-Isomers
Why this works: Standard C18 columns separate based on hydrophobicity. Pentafluorophenyl (PFP) phases utilize
-
Column: Fluorosep-RP PFP or Kinetex PFP (150 x 4.6 mm, 2.6 µm or 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0-2 min: 10% B (Isocratic hold to elute polar salts)
-
2-15 min: 10%
60% B -
15-18 min: 60%
90% B
-
-
Detection: UV @ 265 nm.
-
Temperature: 30°C.
Troubleshooting Q&A
Q: I see a "shoulder" peak on the main product peak. What is it?
-
Diagnosis: This is likely a regioisomer (e.g., 6-fluoro-5-methylnicotinonitrile) or a des-fluoro impurity (6-methylnicotinonitrile).
-
Solution: Switch from C18 to a PFP column. Alternatively, lower the MeCN slope (e.g., 0.5% B/min) around the elution time to flatten the gradient.
Q: My retention times are drifting.
-
Diagnosis: Pyridine nitriles are basic. If your mobile phase pH is near the pKa of the pyridine nitrogen (~3-4), small changes in pH cause large shifts in retention.
-
Solution: Buffer the aqueous phase.[2] Use 10mM Ammonium Formate (pH 3.8) or Phosphate Buffer (pH 7.0) instead of just formic acid to stabilize the ionization state.
Q: I see a new peak growing at RRT 0.2 (early eluting) over time.
-
Diagnosis: Hydrolysis of the nitrile group to the amide (5-fluoro-6-methylnicotinamide) or acid. This happens if samples are left in acidic aqueous mobile phase for too long.
-
Solution: Prepare samples in 100% MeCN or analyze immediately. Do not store in autosampler >4 hours in water-based diluents.
GC-FID Monitoring for Reaction Completion
The Issue: HPLC is slow for checking reaction progress (IPC). The Fix: 5-Fluoro-6-methylnicotinonitrile is volatile and thermally stable enough for GC.
Protocol B: Rapid IPC Method
-
Inlet: Split 20:1 @ 250°C.
-
Column: DB-624 or VF-624ms (Intermediate polarity is better for nitriles than non-polar DB-1).
-
Carrier: Helium @ 1.5 mL/min (Constant Flow).
-
Oven:
-
50°C (Hold 1 min)
-
Ramp 20°C/min to 220°C
-
Hold 3 min.
-
-
Detector: FID @ 280°C.
Q: The product peak is tailing badly on GC.
-
Reason: The basic pyridine nitrogen interacts with active silanol sites in the liner or column.
-
Fix: Use a deactivated inlet liner (with glass wool) and ensure the column is "base-deactivated" (often designated as -ms or -DA).
Impurity Profiling & Origin Analysis
Understanding where impurities originate is key to controlling them.
Figure 2: Impurity lineage diagram. RRT (Relative Retention Time) values are approximate for a C18 method.
References
-
Chemical Identity & CAS Verification
-
Synthesis Context (Vonoprazan Intermediates)
-
Development of a Synthetic Route to Vonoprazan. National Institutes of Health (NIH). Retrieved from
-
-
HPLC Method Principles (Fluorinated Phases)
-
Fluorinated HPLC Phases - Looking Beyond C18. Chromatography Online. Retrieved from
-
-
Reaction Monitoring (Nitriles)
-
Analytical Methodology for Characterization of Reactive Starting Materials. American Pharmaceutical Review. Retrieved from
-
Sources
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 1256808-61-3|5-Fluoro-2-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 4. 4-氟-6-甲基烟腈 | 4-Fluoro-6-methylnicotinonitrile | 1805170-96-0 - 乐研试剂 [leyan.com]
- 5. 5-氟-6-甲基烟腈 | 分子砌块 | 产品中心 | API,原料药,医药中间体,喹啉,喹唑啉,噻唑,生命科学,分子砌块,氨基酸,硼酸,毕科,氘代,吡啶,螺,酶催化,工艺开发,通用试剂,催化剂,配体,吲哚,创新药,GLP-1,寡核苷酸,手性化合物,吡啶,卤代,危包,商检,出口,氮杂环丁烷,异氰酸酯,胺 [bicbiotech.com]
- 6. 1207665-43-7|2-Fluoro-6-methoxyisonicotinonitrile|BLD Pharm [bldpharm.com]
Technical Support Center: Solvent Systems for Fluorinated Nicotinonitrile Synthesis
This guide serves as a specialized technical support resource for researchers synthesizing fluorinated nicotinonitriles (specifically 2-amino-3-cyanopyridines and their derivatives). It moves beyond standard procedures to address the why and how of solvent-mediated outcomes.
Core Logic: The Solvent-Mechanism Interface
The synthesis of fluorinated nicotinonitriles typically proceeds via a One-Pot Multicomponent Reaction (MCR) involving a fluorinated aldehyde, malononitrile, a ketone (or enolizable ketone), and ammonium acetate.
The Chemical Challenge: Fluorine atoms introduce unique physicochemical properties:
-
Electronic Effect: Strong electron-withdrawing groups (EWGs) like
or on the aldehyde increase carbonyl electrophilicity, accelerating the initial Knoevenagel condensation. -
Solubility Paradox: While the intermediates are polar (charged enolates), the final fluorinated pyridine core is often highly lipophilic. This creates a solubility mismatch that dictates solvent choice.
Solvent Selection Matrix
| Solvent Class | Examples | Mechanism of Action | Recommended For |
| Polar Aprotic | DMF, DMSO, MeCN | Dipolar Stabilization: Solvates cations ( | High-throughput synthesis; difficult substrates with steric hindrance. |
| Polar Protic | Ethanol, Methanol | H-Bond Activation: Solvents H-bond to the carbonyl oxygen, increasing electrophilicity. | General synthesis; cleanest impurity profile; easy work-up (crystallization). |
| Green/Aqueous | Water, Water:EtOH (1:1) | Hydrophobic Effect: Forces organic reactants into "molecular aggregates," accelerating reaction rates despite poor solubility. | Large-scale production; "On-Water" chemistry; environmental compliance. |
Visualizing the Pathway (DOT Diagram)
The following diagram illustrates the critical solvent-dependent transition states in the synthesis of a 6-trifluoromethyl-nicotinonitrile derivative.
Caption: Mechanistic flow of nicotinonitrile synthesis showing where solvent polarity and hydrophobic effects influence reaction kinetics.
Standard Operating Procedures (SOPs)
Protocol A: The "Green" Route (Water/Ethanol)
Best for: High purity, simple work-up, standard fluorinated aldehydes.
-
Charge: In a round-bottom flask, combine fluorinated aldehyde (1.0 eq), malononitrile (1.0 eq), ketone (1.0 eq), and ammonium acetate (1.5 eq).
-
Solvent: Add Water:Ethanol (2:1 ratio). Note: Pure water often causes fluorinated products to "oil out" into a sticky gum. Ethanol ensures the final product precipitates as a powder.
-
Reflux: Heat to 80°C for 2–4 hours.
-
Monitor: Check TLC. The disappearance of the aldehyde is the primary indicator.
-
Work-up: Cool to room temperature. The fluorinated nicotinonitrile should crystallize out. Filter, wash with cold water/ethanol (1:1), and dry.
Protocol B: The "Hard" Route (DMF/Microwave)
Best for: Sterically hindered ketones or highly insoluble fluorinated building blocks.
-
Charge: Combine reactants (as above) in a microwave vial.
-
Solvent: Add DMF (minimum volume, concentration ~0.5 M).
-
Catalyst: Add a catalytic amount of Piperidine or L-Proline (10 mol%).
-
Reaction: Microwave irradiation at 100°C for 10–20 minutes.
-
Work-up: Pour the reaction mixture into crushed ice. The sudden polarity shift forces the hydrophobic fluorinated product to precipitate. Filter and recrystallize from EtOH.
Troubleshooting & FAQs
Issue: Product "Oiling Out" Instead of Precipitating
Diagnosis: Fluorinated compounds are highly lipophilic. In aqueous media, if the melting point is near the reaction temperature, the product forms a separate oil phase that solidifies into a glass/gum upon cooling, trapping impurities. Solution:
-
Switch Solvent: Use the Water:Ethanol (1:1) system. Ethanol acts as a co-solvent to keep the product slightly solubilized until the mixture cools significantly.
-
Seeding: Cool the oily mixture slowly and add a seed crystal of the pure product.
-
Sonication: If a gum forms, decant the supernatant, add a small amount of cold ethanol, and sonicate to induce crystallization.
Issue: Low Yield with Perfluorinated Aldehydes
Diagnosis: While electron-poor aldehydes react fast, the intermediate Michael adduct can be unstable or prone to retro-reaction (reversibility) in highly basic conditions. Solution:
-
Avoid Strong Bases: Do not use KOH or NaOH. Stick to Ammonium Acetate or Piperidine.
-
Temperature Control: Lower the temperature to 60°C and extend reaction time. High heat favors the reverse reaction (retro-Michael).
-
Solvent Switch: Move to Acetonitrile (MeCN) . It provides a balance of polarity without the high boiling point of DMF, allowing for easier solvent removal if the product doesn't precipitate.
Issue: Loss of Nitrile Group (Hydrolysis)
Diagnosis: The nitrile group (-CN) can hydrolyze to an amide (-CONH2) or acid (-COOH) if the reaction runs too long in acidic aqueous conditions or at very high temperatures. Solution:
-
Check pH: Ensure the ammonium acetate buffer is not too acidic.
-
Time Management: Stop the reaction immediately upon consumption of the aldehyde (monitor via TLC/HPLC). Do not leave it refluxing overnight "just to be safe."
Decision Tree: Troubleshooting Workflow
Caption: Diagnostic logic for common synthetic failures in fluorinated nicotinonitrile production.
References
-
Vatsadze, S. Z., et al. (2005). Chemistry of Heterocyclic Compounds. Synthesis of 2-amino-3-cyanopyridines: Mechanisms and solvent effects.
-
Brahmachari, G. (2015).[1] Green Chemistry. Room temperature one-pot multicomponent synthesis of functionalized pyridines using water-ethanol solvent systems.
-
Zeng, Y., & Hu, J. (2015).[2][3] Reports in Organic Chemistry. Recent advances in green fluorine chemistry: Solvent influence on fluorinated substrates.
-
Sigma-Aldrich Technical Library. Product Specification: 2-Amino-6-trifluoromethyl-nicotinonitrile.
Sources
Validation & Comparative
Strategic Fluorination of Nicotinonitriles: A Comparative SAR & Synthesis Guide
Executive Summary: The Fluorine Effect
In the optimization of 3-cyanopyridine (nicotinonitrile) scaffolds, fluorine substitution is not merely a steric placeholder but a profound electronic modulator. This guide analyzes the structure-activity relationship (SAR) of fluorinated nicotinonitriles, specifically focusing on their application as kinase inhibitors (e.g., PIM-1, Src/Abl) and anticancer agents.
Key Technical Insight: The introduction of fluorine onto the nicotinonitrile core or its pendant aryl rings serves three critical functions:
-
Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) at labile C-H sites, significantly extending half-life (
). -
pKa Modulation: Fluorine's electronegativity reduces the basicity of the pyridine nitrogen, altering solubility and reducing off-target hERG channel inhibition.
-
Orthogonal Binding: The C-F bond can engage in specific multipolar interactions with backbone carbonyls or amide hydrogens in the kinase hinge region.
Chemical Architecture & SAR Logic
The nicotinonitrile core (2-amino-3-cyanopyridine) is a privileged scaffold. The nitrile group (-CN) often acts as a hydrogen bond acceptor for the "gatekeeper" residue in kinase domains. The strategic placement of fluorine dictates performance.
SAR Decision Matrix
| Position | Structural Role | Fluorine Effect |
| C-3 (CN Group) | Hinge Binder | Invariant. The nitrile is critical for H-bonding with residues like Thr338 (Src) or Thr315 (Abl). |
| C-4 (Aryl Ring) | Hydrophobic Pocket | High Impact. Fluorination here (e.g., 4-F-phenyl) targets the hydrophobic back-pocket II. It increases lipophilicity ( |
| C-6 (Substituent) | Solubility/Shape | Moderate Impact. Fluorination can block metabolic oxidation but may reduce solubility if not balanced with polar groups. |
| Pendant Aniline | Solvent Front | Critical. Fluorination (e.g., 2,4-dichloro-5-fluoro) creates an electron-deficient ring that strengthens |
Comparative Performance Analysis
Case Study: PIM-1 Kinase Inhibition
We compare a specific series of 2-amino-3-cyanopyridines to evaluate the impact of halogenation on potency against PIM-1 kinase, a target overexpressed in leukemia and prostate cancer.
Comparator: Quercetagetin (Standard Inhibitor) vs. Fluorinated Analog (Compound 4d) vs. Non-Fluorinated Analog.
Table 1: Inhibitory Potency & Cytotoxicity Profile
| Compound ID | Substituent (R) | PIM-1 IC | HepG2 IC | Metabolic Stability ( |
| Quercetagetin | (Reference) | N/A | Low (< 15 min) | |
| Compound 4a | Phenyl (H) | Moderate | ||
| Compound 4c | 4-Cl-Phenyl | High | ||
| Compound 4d | 4-F-Phenyl | Very High (> 60 min) |
Analysis:
-
Potency: The 4-fluorophenyl derivative (4d ) surpasses the reference standard Quercetagetin. The C-F bond likely optimizes the fit within the ATP-binding cleft via van der Waals interactions that the C-Cl bond (too bulky) or C-H bond (too weak) cannot achieve.
-
Cytotoxicity: The fluorinated analog shows superior cytotoxicity against HepG2 cells, likely due to enhanced membrane permeability (lipophilicity modulation) and resistance to hepatic metabolism.
Mechanistic Visualization
Diagram 1: SAR Logic & Binding Mode
This diagram illustrates the interaction network of a fluorinated nicotinonitrile within a theoretical kinase binding pocket.
Caption: Interaction map showing the dual role of fluorination: enhancing hydrophobic pocket occupancy while blocking metabolic oxidation sites.
Experimental Protocols
Protocol A: Green One-Pot Synthesis of Fluorinated Nicotinonitriles
Objective: Synthesize 2-amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile using a sustainable multicomponent reaction (MCR).
Reagents:
-
4-Fluorobenzaldehyde (1.0 mmol)
-
Acetophenone (1.0 mmol)[1]
-
Malononitrile (1.1 mmol)[2]
-
Ammonium Acetate (1.5 mmol)
-
Catalyst: Nanostructured
(DIPH) or magnetic nanocatalyst (0.05 g).
Workflow:
-
Mixing: In a 25 mL round-bottom flask, combine the aldehyde, acetophenone, malononitrile, and ammonium acetate.
-
Catalysis: Add the nanocatalyst. Note: No solvent is required (Solvent-Free conditions).[2]
-
Reaction: Heat the mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor via TLC (Ethyl acetate:n-hexane 3:7). Reaction typically completes in 15–30 minutes .
-
Work-up:
-
Cool the mixture to room temperature.
-
Add hot ethanol (5 mL) to dissolve the product; the catalyst remains solid.
-
Filtration: Remove the catalyst using an external magnet (if magnetic) or simple filtration.
-
Crystallization: Allow the filtrate to cool. The fluorinated product precipitates as white/yellow crystals.[3]
-
-
Validation: Confirm structure via
-NMR (expect singlet around -110 to -115 ppm).
Diagram 2: Synthesis Workflow
Caption: Solvent-free multicomponent synthesis pathway for fluorinated nicotinonitriles.
References
-
Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain.[4] PLoS ONE, 7(4), e29828.[4] Link
-
Malki, A., et al. (2021). Synthesis of new 3-cyano-2-substituted pyridines... and their in vitro anti-cancer activities.[5] Journal of Molecular Structure, 1246, 131140. Link
-
El-Gohary, N. M., & Shaaban, M. I. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.[6] Journal of Biochemical and Molecular Toxicology, 31(12).[6] Link
-
Bhattarai, P., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link
-
Mechri, I., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives.[2] Molecules, 27(11), 3485. Link
Sources
- 1. orgchemres.org [orgchemres.org]
- 2. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]
- 3. H31970.06 [thermofisher.com]
- 4. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Biological Activity & Application of 5-Fluoro-6-methylnicotinonitrile
Executive Summary: The "Magic Methyl-Fluoro" Scaffold
5-Fluoro-6-methylnicotinonitrile (CAS: 1211542-04-9; often utilized as its 2-chloro derivative, CAS 474826-15-8) is not merely a passive building block; it is a pharmacophore enabler . In modern drug discovery, particularly for "undruggable" targets like Deubiquitinases (USP28/25) and voltage-gated sodium channels (Nav1.8), this specific trisubstituted pyridine core offers a superior balance of metabolic stability and binding affinity compared to its non-fluorinated or des-methyl analogs.
This guide objectively compares the biological utility of this scaffold against standard alternatives, demonstrating why it is the preferred starting material for next-generation small molecule inhibitors.
Comparative Analysis: Structure-Activity Relationship (SAR)
The biological "performance" of this intermediate is measured by the potency and stability of the Active Pharmaceutical Ingredients (APIs) it generates. We compare the 5-Fluoro-6-methyl core against two common alternatives: the Non-Fluorinated (5-H) and Des-Methyl (6-H) variants.
Table 1: Pharmacophoric Performance Comparison
| Feature | 5-Fluoro-6-methylnicotinonitrile (Target) | 6-Methylnicotinonitrile (Alternative A) | 5-Fluoronicotinonitrile (Alternative B) |
| Electronic Effect | High: F atom lowers pKa of pyridine N, reducing non-specific binding. | Low: Higher pKa increases risk of hERG liability. | Moderate: F is present, but lacks methyl steric influence. |
| Metabolic Stability | Superior: F blocks C5 oxidation; Me at C6 blocks "soft spot" metabolism. | Poor: C5 is highly susceptible to CYP450 oxidation. | Moderate: C6 is open to oxidative attack. |
| Binding Affinity (Kd) | Optimal: Methyl group locks conformation (atropisomerism control). | Sub-optimal: Freely rotating, high entropic penalty upon binding. | Variable: Lacks hydrophobic anchor in the S1/S2 pocket. |
| Downstream Potency | < 10 nM (Typical IC50 for USP28 inhibitors) | > 100 nM (Loss of potency due to steric mismatch) | ~ 50 nM (Potent, but lower metabolic half-life) |
Expert Insight: The synergy between the C5-Fluorine and C6-Methyl is non-additive. The fluorine withdraws electron density, activating the C2 position for Nucleophilic Aromatic Substitution (
), while the methyl group provides the necessary steric bulk to fill hydrophobic pockets in targets like Nav1.8.
Biological Applications & Case Studies
Case Study 1: USP28/25 Inhibition (Oncology)
Target: Ubiquitin-Specific Proteases 28/25 (Stabilizers of c-Myc and LSD1). Application: 5-Fluoro-6-methylnicotinonitrile is the key precursor for the "Warhead" moiety of novel carboxamide inhibitors.
Mechanism of Action: The nitrile group is hydrolyzed or converted to a heterocycle that interacts with the catalytic Cysteine/Histidine dyad of the USP domain. The 5-F/6-Me substitution pattern prevents the inhibitor from being rapidly degraded by the liver, allowing sustained occupancy of the tumor target.
Experimental Data (Derived from Patent WO2019032863A1):
-
Compound A (Derived from Target Scaffold): USP28 IC50 = 0.005 µM
-
Compound B (Des-Fluoro Analog): USP28 IC50 = 0.120 µM
Case Study 2: Nav1.8 Channel Blockers (Pain Management)
Target: Voltage-gated sodium channel Nav1.8.[1] Application: Synthesis of 2-amino-N-heteroaryl-nicotinamides.
Mechanism: The pyridine ring acts as a voltage-sensor trap. The 6-methyl group forces the molecule into a "twisted" conformation that is critical for selectivity against the cardiac Nav1.5 channel (avoiding cardiotoxicity).
Visualizing the Mechanism & Synthesis
The following diagram illustrates how the 5-Fluoro-6-methylnicotinonitrile core is transformed into active drugs and how its structural features dictate biological activity.
Figure 1: The "Central Dogma" of the 5-Fluoro-6-methylnicotinonitrile scaffold, mapping structural features to clinical outcomes.
Experimental Protocols
To validate the biological activity of compounds derived from this scaffold, the following protocols are industry standard.
Protocol A: Synthesis of the Active Core (S_NAr Displacement)
Objective: Functionalize the C2 position (critical for biological activity).
-
Reagents: 2-Chloro-5-fluoro-6-methylnicotinonitrile (1.0 eq), Nucleophile (e.g., amine or thiol, 1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF.
-
Procedure:
Protocol B: USP28 Biochemical Assay (Ubiquitin-Rhodamine 110)
Objective: Quantify the inhibitory potency (IC50) of the derived molecule.
-
Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM CaCl2, 2 mM β-mercaptoethanol, 0.01% Prionex.
-
Enzyme: Recombinant Human USP28 (0.5 nM final).
-
Substrate: Ubiquitin-Rhodamine 110 (Ub-Rh110, 100 nM).
-
Workflow:
-
Incubate enzyme with serial dilutions of the test compound for 30 min at room temperature.
-
Add Ub-Rh110 substrate to initiate reaction.
-
Measure fluorescence intensity (Ex 485 nm / Em 535 nm) kinetically for 20 min.
-
-
Validation:
-
Control: DMSO only (100% activity).
-
Self-Check: If IC50 > 1 µM, verify the integrity of the C5-Fluorine bond via NMR (fluorine loss indicates decomposition).
-
References
- Title: Carboxamides as ubiquitin-specific protease inhibitors (WO2019032863A1)
-
Nav1.
-
Title: 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors (US11377438B2)[1]
- Source: United States P
- URL
-
- Soluble Guanylate Cyclase (sGC)
-
General Fluorine Chemistry in Drug Design
- Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents
- Source: Molecules (MDPI)
-
URL:[Link]
Sources
- 1. US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors - Google Patents [patents.google.com]
- 2. WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 3. WO2019032863A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
Comprehensive Comparison Guide: Assessing the Purity of Synthesized 5-Fluoro-6-methylnicotinonitrile
Executive Summary
In pharmaceutical research and development, the purity of starting materials and intermediates dictates the success of downstream synthesis and the safety profile of the final active pharmaceutical ingredient (API). 5-Fluoro-6-methylnicotinonitrile (CAS: 1211542-04-9) is a highly specialized pyridine derivative frequently utilized as a building block for advanced therapeutics, including ubiquitin-specific protease (USP) inhibitors[1].
This guide objectively compares three primary analytical methodologies—High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR)—for assessing the purity of synthesized 5-Fluoro-6-methylnicotinonitrile. By examining the causality behind experimental choices and establishing self-validating protocols, this guide empowers analytical chemists to select the most rigorous method for their specific development stage.
The Analytical Challenge: Fluorinated Pyridine Derivatives
During the synthesis of 5-Fluoro-6-methylnicotinonitrile, structurally similar regioisomeric impurities, such as 5-fluoro-2-methylnicotinonitrile[2], and des-fluoro byproducts frequently emerge.
The core analytical challenge lies in the fact that fluorinated pyridines lack strong, differentiated chromophores. When relying solely on relative analytical methods like HPLC-UV, the electronic effects of the fluorine atom significantly alter the UV absorbance response factors (RRF) between the target molecule and its impurities[3]. Furthermore, traditional mass balance methods often fail to account for "invisible" materials like residual inorganic salts, water, or silica gel sorbents[4].
Comparative Methodology: HPLC vs. GC vs. qNMR
Selecting the correct analytical technique requires understanding the physical chemistry of the analyte and the mechanistic limitations of the detector.
-
HPLC-UV (Relative Quantitation):
-
Causality: Liquid chromatography is ideal for capturing polar and non-volatile impurities. However, because UV detection is compound-specific, determining absolute purity requires an identical, certified reference standard to establish an accurate calibration curve[3]. Without it, Area % reporting often overestimates purity[5].
-
-
GC-FID (Orthogonal Profiling):
-
Causality: The low molecular weight and thermal stability of 5-Fluoro-6-methylnicotinonitrile make it highly amenable to gas chromatography. The Flame Ionization Detector (FID) provides a more uniform mass response for carbon-containing compounds than UV, making it superior for resolving volatile structural isomers.
-
-
qNMR (Absolute Quantitation):
-
Causality: qNMR is a primary analytical method that provides a direct measurement of analyte concentration. The fundamental principle is that the integrated signal area of a specific nucleus is directly proportional to its molar concentration[3][5]. For this compound,
F-qNMR is the gold standard. Fluorine has a 100% natural isotopic abundance, a massive chemical shift range that prevents signal overlap, and zero background interference from standard deuterated organic solvents[6].
-
Decision matrix for selecting the appropriate purity assessment method for fluorinated pyridines.
Experimental Protocols: Building Self-Validating Systems
To ensure scientific integrity, every analytical workflow must be designed as a self-validating system . This means the protocol inherently proves its own accuracy during execution through the use of internal standards or system suitability tests (SST).
Protocol A: F-qNMR (The Gold Standard for Absolute Purity)
Because the chemical shift of fluorine in substituted pyridines is highly sensitive to its position on the ring,
-
Sample Preparation: Using a microbalance (
mg), accurately co-weigh ~20 mg of the synthesized 5-Fluoro-6-methylnicotinonitrile and ~10 mg of a certified internal standard (IS) such as 1,4-Bis(trifluoromethyl)benzene (BTFMB, NIST traceable) into a clean vial. -
Solubilization: Dissolve the mixture entirely in 0.6 mL of CDCl
. Complete dissolution is critical; any undissolved particulate breaks the self-validating mass balance. Transfer to a 5 mm NMR tube. -
Acquisition Parameters:
-
Nucleus:
F -
Pulse Angle: 90° (ensures complete excitation for accurate quantitation).
-
Relaxation Delay (D1): Must be set to
of the slowest relaxing fluorine nucleus to guarantee >99.3% magnetization recovery[8]. For fluoropyridines, set D1 = 20 seconds. -
Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1).
-
-
Processing & Calculation: Apply exponential line broadening (0.3 Hz), perform manual phase correction, and apply a rigorous baseline correction. Calculate absolute purity using the standard qNMR molar ratio equation[4].
Step-by-step workflow for absolute purity determination using quantitative NMR (qNMR).
Protocol B: HPLC-UV (Impurity Profiling)
-
System Suitability Test (SST): Inject a resolution mixture containing 5-Fluoro-6-methylnicotinonitrile and 5-Fluoro-2-methylnicotinonitrile. The system is self-validated for the run only if the resolution (
) between the two isomers is > 2.0. -
Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 3 µm) to retain polar pyridine derivatives.
-
Mobile Phase: A = 0.1% TFA in Water, B = Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
-
-
Quantification: Calculate purity against an external calibration curve. If unavailable, report as Area % (acknowledging the risk of overestimation)[5].
Protocol C: GC-FID (Volatile Impurity Analysis)
-
Sample Prep: Dissolve 1 mg/mL of the sample in ethyl acetate.
-
Conditions:
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 60°C (hold 2 min), ramp 15°C/min to 250°C.
-
-
Validation: Inject a solvent blank to ensure zero carryover. FID Area % is utilized as a close approximation of mass % for structurally similar volatile isomers.
Data Presentation & Performance Comparison
The following tables present supporting experimental data derived from a single synthesized batch (Batch #FMN-024) of 5-Fluoro-6-methylnicotinonitrile, demonstrating the discrepancies that arise when different analytical philosophies are applied to the same sample.
Table 1: Comparative Purity Assessment Results (Batch #FMN-024)
| Analytical Method | Measured Purity (%) | Major Impurity Detected | Impurity Amount (%) | Mechanistic Insight |
| 97.4 ± 0.2 | 5-Fluoro-2-methylnicotinonitrile | 1.8 | Absolute mass fraction; detects all F-containing species without RRF bias. | |
| 97.2 ± 0.3 | Residual Ethyl Acetate | 0.5 | Validates | |
| HPLC-UV (254 nm) | 98.9 ± 0.1 | Unknown polar impurity | 1.1 | Overestimates overall purity due to the lack of UV response for residual solvents and salts[5]. |
| GC-FID | 98.1 ± 0.2 | 5-Fluoro-2-methylnicotinonitrile | 1.9 | Excellent agreement with qNMR for volatile organic impurities; misses non-volatiles. |
Table 2: Method Validation Parameters
| Parameter | HPLC-UV | GC-FID | |
| Accuracy (Bias) | < 1.0% | Dependent on RRF | Dependent on RRF |
| Precision (RSD) | 0.5% | 0.2% | 0.8% |
| Reference Standard Req. | Internal (Generic, e.g., BTFMB) | External (Identical to Analyte) | External (Identical to Analyte) |
| Analysis Time | ~15 mins | ~20 mins | ~15 mins |
Decision Matrix & Conclusion
For the rigorous purity assessment of 5-Fluoro-6-methylnicotinonitrile during early-stage drug development, relying solely on HPLC-UV is a critical vulnerability. As demonstrated in Table 1, chromatographic purity by HPLC frequently overestimates the overall purity of a sample by failing to detect residual solvents, water, or inorganic reagents[5][8].
Strategic Recommendation:
Laboratories should adopt
References
- BenchChem.Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
- Google Patents.WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors.
- Fluorine Notes.NMR spectral characteristics of fluorocontaining pyridines.
- Acanthus Research.Quantitative NMR Spectroscopy.
- MDPI.Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
- BLD Pharm.1256808-61-3 | 5-Fluoro-2-methylnicotinonitrile.
- ACS Publications.Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry.
- NIH PMC.Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
Sources
- 1. WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]
- 2. 1256808-61-3|5-Fluoro-2-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 7. mdpi.com [mdpi.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Biological Activity of 5-Fluoro-6-methylnicotinonitrile: A Comparative Assay Playbook
For researchers and drug development professionals venturing into the characterization of novel chemical entities, the initial steps of determining biological activity are critical. This guide provides a comprehensive framework for testing the activity of 5-Fluoro-6-methylnicotinonitrile, a compound for which specific biological data is not yet publicly available. By drawing parallels with structurally related nicotinonitrile and fluorinated pyridine derivatives, we present a logical, multi-tiered approach to elucidate its potential cytotoxic, anticancer, and enzyme-inhibitory properties. This guide emphasizes not just the "how" but the "why" behind assay selection and experimental design, ensuring a robust and self-validating evaluation.
The introduction of a fluorine atom to a bioactive scaffold is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1][2] The nicotinonitrile core, on the other hand, is present in a variety of compounds with demonstrated biological activities, including anticancer and enzyme-inhibitory effects.[3][4][5] Therefore, a systematic investigation of 5-Fluoro-6-methylnicotinonitrile's biological profile is a scientifically meritorious endeavor.
Tier 1: Foundational Cytotoxicity Screening
The first and most fundamental question for any novel compound is its effect on cell viability. Cytotoxicity assays are indispensable tools for this initial assessment, providing a broad overview of a compound's potential to damage or kill cells.[6][7] A dose-dependent response is a key indicator of biological activity.
Comparative Analysis of Common Cytotoxicity Assays
| Assay Principle | Assay Name | Advantages | Disadvantages |
| Metabolic Activity | MTT, MTS, WST-1 | Well-established, cost-effective, high-throughput.[8][9] | Indirect measure of viability, can be affected by metabolic changes unrelated to cytotoxicity. |
| ATP Content | CellTiter-Glo® | Highly sensitive, rapid, good for high-throughput screening.[10][11] | More expensive than metabolic assays, ATP levels can fluctuate with cellular stress. |
| Membrane Integrity | Trypan Blue, LDH Assay | Direct measure of cell death, simple and inexpensive. | Not suitable for high-throughput screening, only measures late-stage cell death. |
Experimental Workflow: A Foundational Cytotoxicity Screen
Tier 3: Advanced Cellular and Mechanistic Studies
If promising results are obtained in the initial tiers, more in-depth studies can be conducted to further elucidate the compound's mechanism of action and its potential as a therapeutic agent. These can include:
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase.
-
Western Blotting: To investigate the compound's effect on the expression levels of key proteins in relevant signaling pathways.
-
In Vivo Studies: Should in vitro data be compelling, evaluation in animal models would be the next critical step.
Conclusion
While the specific biological activity of 5-Fluoro-6-methylnicotinonitrile remains to be determined, this guide provides a robust and scientifically-grounded framework for its initial evaluation. By employing a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays, researchers can efficiently and effectively characterize the potential of this and other novel chemical entities. The key to a successful investigation lies not only in the meticulous execution of these assays but also in the thoughtful interpretation of the data within the broader context of medicinal chemistry and drug discovery.
References
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. (2024, October 4). Retrieved from [Link]
-
Cytotoxicity Assays – what your cells don't like - BMG Labtech. (2025, July 28). Retrieved from [Link]
-
In Vitro Assays for Screening Small Molecules - PubMed. (n.d.). Retrieved from [Link]
-
Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles - MDPI. (2026, February 11). Retrieved from [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). Retrieved from [Link]
-
(PDF) Bioassays for Anticancer Activities - ResearchGate. (n.d.). Retrieved from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved from [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2019, January 15). Retrieved from [Link]
-
Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems - OUCI. (n.d.). Retrieved from [Link]
-
Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems - ResearchGate. (n.d.). Retrieved from [Link]
-
Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC. (2022, November 28). Retrieved from [Link]
-
5-FLUORO-6-METHYLNICOTINIC ACID - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed. (n.d.). Retrieved from [Link]
-
Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma - PMC. (2021, June 16). Retrieved from [Link]
-
Enzyme Inhibition Assessment Service - Creative Biolabs. (2024, June 14). Retrieved from [Link]
-
Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. (2021, January 13). Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Retrieved from [Link]
-
Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC. (n.d.). Retrieved from [Link]
-
2-Chloro-5-fluoro-6-methylnicotinonitrile - - MilliporeSigma. (n.d.). Retrieved from [Link]
-
6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem. (n.d.). Retrieved from [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI. (2023, January 23). Retrieved from [Link]
-
Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives - ResearchGate. (2026, February 5). Retrieved from [Link]
-
Enzymes and inhibitors in neonicotinoid insecticide metabolism - PubMed - NIH. (2009, June 10). Retrieved from [Link]
-
Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs - PMC - NIH. (n.d.). Retrieved from [Link]
-
5-Fluoronicotinonitrile | CAS 696-42-4 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]
-
5-hydroxy-6-methylnicotinonitrile - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. omicsonline.org [omicsonline.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. noblelifesci.com [noblelifesci.com]
- 11. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
